molecular formula C14H10ClFO2 B6403598 2-(4-Chloro-2-methylphenyl)-6-fluorobenzoic acid CAS No. 1261892-24-3

2-(4-Chloro-2-methylphenyl)-6-fluorobenzoic acid

Cat. No.: B6403598
CAS No.: 1261892-24-3
M. Wt: 264.68 g/mol
InChI Key: WHJPRDREYXHHSQ-UHFFFAOYSA-N
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Description

2-(4-Chloro-2-methylphenyl)-6-fluorobenzoic acid is a useful research compound. Its molecular formula is C14H10ClFO2 and its molecular weight is 264.68 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(4-Chloro-2-methylphenyl)-6-fluorobenzoic acid, 95% is 264.0353354 g/mol and the complexity rating of the compound is 310. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(4-Chloro-2-methylphenyl)-6-fluorobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Chloro-2-methylphenyl)-6-fluorobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(4-chloro-2-methylphenyl)-6-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO2/c1-8-7-9(15)5-6-10(8)11-3-2-4-12(16)13(11)14(17)18/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHJPRDREYXHHSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C2=C(C(=CC=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60690365
Record name 4'-Chloro-3-fluoro-2'-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60690365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261892-24-3
Record name 4'-Chloro-3-fluoro-2'-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60690365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Biaryl Benzoic Acid Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

Biaryl benzoic acid derivatives represent a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse receptors and enzymes. Historically anchored by the non-steroidal anti-inflammatory drug (NSAID) diflunisal , this chemical class has evolved beyond cyclooxygenase (COX) inhibition. Today, it is a cornerstone in the development of Transthyretin (TTR) kinetic stabilizers for amyloidosis and Dihydroorotate Dehydrogenase (DHODH) inhibitors for oncology and immunology.

This guide dissects the structural utility of the biaryl benzoic acid motif, detailing the synthetic methodologies for its construction and the structure-activity relationships (SAR) that drive its biological potency.

Structural Architecture & Medicinal Utility[1]

The core pharmacophore consists of two aromatic rings linked by a single bond (biaryl), with a carboxylic acid moiety attached to one ring (typically ortho or para to the biaryl axis).

The Pharmacophoric Triad
  • The Acidic Headgroup: Functions as a hydrogen bond donor/acceptor and electrostatic anchor. In TTR stabilizers, this forms a critical salt bridge with Lys15.

  • The Biaryl Axis: Provides a hydrophobic scaffold with a defined dihedral angle (twist), allowing the molecule to span hydrophobic pockets in proteins like COX-1/2 and TTR.

  • The Tail Substituents: Lipophilic groups (F, CF3, I) on the distal ring modulate metabolic stability and affinity.

Mechanism of Action: Two Case Studies
Case A: Transthyretin (TTR) Stabilization

TTR is a homotetramer that transports thyroxine (T4).[1][2][3] In amyloidosis, the tetramer dissociates into monomers, which misfold and aggregate.[3][4] Biaryl benzoic acids (e.g., Diflunisal, Tafamidis analogues) bind to the unoccupied T4 binding sites, kinetically stabilizing the native tetramer and preventing dissociation.

Case B: DHODH Inhibition

DHODH is essential for de novo pyrimidine synthesis.[5][6] Biaryl derivatives mimic the ubiquinone cofactor, binding to the hydrophobic tunnel of the enzyme, thereby inducing metabolic stress in rapidly dividing cancer cells (e.g., AML).

Structure-Activity Relationship (SAR) Logic[8]

The following diagram illustrates the decision matrix for optimizing biaryl benzoic acids for specific targets.

SAR_Logic Core Biaryl Benzoic Acid Core Acid_Mod Acid Isosteres (Tetrazole, OH) Core->Acid_Mod Ring_Sub Distal Ring Substitution Core->Ring_Sub Linker Biaryl Linker (Direct vs Amide) Core->Linker TTR TTR Binding (Requires Acid/Lys15) Acid_Mod->TTR Salt Bridge Integrity Ring_Sub->TTR Halogenation (F, I) Increases Potency DHODH DHODH Inhibition (Requires Lipophilicity) Ring_Sub->DHODH Hydrophobic Tunnel Fit COX COX-1/2 Inhibition (Requires Twist) Linker->COX Restricted Rotation

Caption: SAR decision tree for biaryl benzoic acid optimization. Blue nodes represent the core, colored nodes represent modification sites, and grey nodes represent biological outcomes.

Synthetic Methodologies

While classical Ullmann coupling exists, the Suzuki-Miyaura cross-coupling is the industry standard due to its tolerance of the carboxylic acid functionality (often unprotected) and mild conditions.

Protocol: Pd-Catalyzed Suzuki Coupling in Aqueous Media

Context: This protocol utilizes Pd(OH)2 / K3PO4 in an ethanol/water system.[7] This "green" approach avoids toxic solvents like DMF and eliminates the need for acid protection/deprotection steps.

Reagents:

  • Aryl Halide: 5-bromo-2-hydroxybenzoic acid (or derivative).

  • Boronic Acid: Arylboronic acid (1.2 equiv).

  • Catalyst: Pearlman’s Catalyst [20% Pd(OH)₂ on Carbon] (1-2 mol%).

  • Base: Potassium Phosphate (K₃PO₄) (2.0 equiv).

  • Solvent: Water:Ethanol (1:1 v/v).

Step-by-Step Workflow:

  • Preparation: In a round-bottom flask, dissolve the aryl halide (1.0 mmol) and arylboronic acid (1.2 mmol) in 5 mL of 1:1 H₂O/EtOH.

  • Activation: Add K₃PO₄ (2.0 mmol). The solution may warm slightly.[8]

  • Catalysis: Add Pd(OH)₂/C (10 mg).

  • Reaction: Heat the mixture to 65°C under vigorous stirring. Monitor via TLC or LC-MS. Reaction typically completes in 2–4 hours.

    • Expert Note: Unlike Pd(PPh₃)₄, Pd(OH)₂ is robust against oxidation, but efficient stirring is critical as it is a heterogeneous catalyst.

  • Workup:

    • Cool to room temperature.[9]

    • Filter through a Celite pad to remove the Pd/C catalyst. Wash with small amounts of EtOH.

    • Acidify the filtrate with 1N HCl to pH ~2. The biaryl benzoic acid product will precipitate.

    • Collect solid via vacuum filtration.[8] Recrystallize from EtOH/Water if necessary.

Advanced Strategy: Decarbonylative Coupling

For scaffolds where aryl halides are unstable or unavailable, carboxylic acid decarbonylation offers a modern alternative. This method uses carboxylic acids as "aryl donors" by activating them as anhydrides, followed by Pd-catalyzed loss of CO to form the biaryl bond [1].

Quantitative Data Summary

The following table summarizes the potency shifts associated with specific structural modifications on the diflunisal core (2',4'-difluoro-4-hydroxybiphenyl-3-carboxylic acid).

Compound VariantModificationTargetIC50 / KdEffect Analysis
Diflunisal ParentCOX-1113 µMModerate inhibitor; classic NSAID profile.
Diflunisal ParentTTR (Agg)3.2 µMStabilizes tetramer; prevents amyloid fibril formation.
Iododiflunisal 4'-Iodo substitutionTTR (Agg)0.3 µM10x Potency Increase . Iodine fills the hydrophobic pocket more effectively than fluorine [2].
Biaryl Amide COOH

CONH-R
HCV15 nM (EC50)Amide linker alters vector; targets viral replication rather than host protein [3].
Teriflunomide Enolic Acid IsostereDHODH~1 µMBioisostere of acid retains binding but alters metabolic profile.

Experimental Workflow Visualization

The following diagram details the Suzuki-Miyaura synthesis workflow described in Section 4.1.

Synthesis_Workflow Halide Aryl Halide (Benzoic Acid) Mix Dissolve in H2O/EtOH (1:1) Add K3PO4 Halide->Mix Boronic Aryl Boronic Acid Boronic->Mix Cat Add Pd(OH)2/C Heat to 65°C Mix->Cat Cycle Catalytic Cycle (Ox Add -> Transmetalation -> Red Elim) Cat->Cycle Filter Filter (Celite) Remove Pd Cycle->Filter Acidify Acidify (HCl pH 2) Precipitate Product Filter->Acidify Product Biaryl Benzoic Acid (Solid) Acidify->Product

Caption: Workflow for the aqueous Suzuki-Miyaura coupling of biaryl benzoic acids using Pearlman's catalyst.

References

  • Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. iScience, 2019.[10]

  • Inhibition of the Amyloidogenesis of Transthyretin by Natural Products and Synthetic Compounds. Biological & Pharmaceutical Bulletin, 2018.

  • Synthesis and structure-activity relationship study of new biaryl amide derivatives and their inhibitory effects against hepatitis C virus. European Journal of Medicinal Chemistry, 2022.[11]

  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of Iranian Chemical Society, 2022.

  • Biaryl analogues of teriflunomide as potent DHODH inhibitors. Bioorganic & Medicinal Chemistry Letters, 2011.

Sources

Atropisomeric Properties of 2,6-Disubstituted Benzoic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Nuances of Axial Chirality in Drug Design

In the landscape of modern drug discovery and development, the stereochemical properties of a molecule are of paramount importance, often dictating its pharmacological activity, metabolic stability, and toxicological profile. While point chirality, centered on a stereogenic atom, is a well-established consideration, a more subtle yet equally critical form of stereoisomerism known as atropisomerism is gaining increasing recognition. Atropisomerism arises from hindered rotation around a single bond, leading to stereoisomers that are non-superimposable mirror images of each other. This phenomenon is particularly prevalent and significant in molecules with sterically demanding groups that restrict free rotation, such as 2,6-disubstituted benzoic acids.

This in-depth technical guide provides a comprehensive exploration of the atropisomeric properties of 2,6-disubstituted benzoic acids. We will delve into the structural factors governing their rotational barriers, the analytical techniques for their characterization and separation, and the synthetic strategies for their stereoselective preparation. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding and practical insights into this fascinating area of stereochemistry.

The "Ortho Effect" and the Genesis of Atropisomerism in Benzoic Acids

The unique behavior of 2,6-disubstituted benzoic acids is rooted in the "ortho effect," a combination of steric and electronic influences exerted by substituents at the positions adjacent to the carboxylic acid group. Steric hindrance between the ortho substituents and the carboxylic acid group forces the -COOH group out of the plane of the benzene ring. This disruption of coplanarity has two major consequences that contribute to the emergence of atropisomerism:

  • Increased Acidity: The twisting of the carboxylic acid group out of the aromatic plane minimizes resonance stabilization of the neutral acid, making it a stronger acid compared to its meta and para isomers.

  • Restricted Rotation: The steric clash between the ortho substituents and the carboxylic acid group creates a significant energy barrier to rotation around the C(aryl)-C(carboxyl) single bond. If this rotational barrier is sufficiently high, the molecule can exist as a pair of stable, isolable enantiomers known as atropisomers.

The magnitude of this rotational barrier is directly influenced by the size and nature of the ortho substituents. Larger and bulkier groups will lead to a higher energy barrier and more stable atropisomers.

Quantifying Rotational Stability: A Table of Energy Barriers

The stability of atropisomers is quantified by the free energy of activation (ΔG‡) for rotation around the chiral axis. This value determines the rate of interconversion between the enantiomers. The following table summarizes experimentally determined or calculated rotational barriers for a selection of 2,6-disubstituted benzoic acids, illustrating the impact of different ortho substituents.

CompoundOrtho Substituent 1Ortho Substituent 2Rotational Barrier (kcal/mol)Reference
2,6-Dimethylbenzoic acid-CH₃-CH₃~15-20
2,6-Dichlorobenzoic acid-Cl-Cl>20
2-Methyl-6-nitrobenzoic acid-CH₃-NO₂High (isolable atropisomers)
2-Fluorobenzoic acid-F-H~9.6 (cis to trans)

Note: The rotational barriers can be influenced by solvent and temperature. The values presented are indicative and sourced from a combination of experimental and computational studies.

Analytical Characterization and Separation of Atropisomers

The successful development of atropisomeric drugs relies on robust analytical methods for their characterization and separation. Two primary techniques are indispensable in this regard: Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy and Chiral High-Performance Liquid Chromatography (HPLC).

Dynamic NMR Spectroscopy: Unveiling Rotational Barriers

Dynamic NMR (DNMR) is a powerful technique for quantifying the kinetics of conformational changes, including the rotation around the chiral axis in atropisomers. By monitoring the changes in the NMR spectrum as a function of temperature, it is possible to determine the rate of interconversion and, consequently, the rotational energy barrier.

  • Sample Preparation: Dissolve a known concentration of the 2,6-disubstituted benzoic acid in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent can influence the rotational barrier.

  • Initial NMR Spectrum: Acquire a standard ¹H NMR spectrum at room temperature to identify the key proton signals, particularly those of the ortho substituents or other protons that are sensitive to the atropisomeric state.

  • Variable Temperature (VT) NMR:

    • Gradually increase the temperature of the NMR probe in discrete steps (e.g., 5-10 °C increments).

    • Allow the sample to equilibrate at each temperature for a few minutes before acquiring a spectrum.

    • Observe the coalescence of the signals corresponding to the two atropisomers. Coalescence is the temperature at which the two separate signals merge into a single broad peak.

  • Data Analysis (Line Shape Analysis):

    • At temperatures below coalescence, the rate of exchange is slow, and two distinct peaks are observed.

    • At the coalescence temperature (Tc), the rate of exchange is significant on the NMR timescale.

    • Above coalescence, the rate of exchange is fast, and a single, sharp, averaged signal is observed.

    • The rate constant for interconversion (k) at the coalescence temperature can be calculated using the following equation: k = (π * Δν) / √2 where Δν is the difference in chemical shift (in Hz) between the two signals at a temperature well below coalescence.

    • The free energy of activation (ΔG‡) can then be calculated using the Eyring equation: ΔG‡ = 2.303 * R * Tc * [10.319 + log(Tc/k)] where R is the gas constant (1.987 cal/mol·K) and Tc is the coalescence temperature in Kelvin.

  • Advanced Analysis (Full Line Shape Simulation): For more accurate determination of the activation parameters (ΔH‡ and ΔS‡), a full line shape analysis can be performed using specialized software. This involves simulating the NMR spectra at various temperatures and fitting them to the experimental data to extract the kinetic parameters.

DNMR_Workflow cluster_prep Sample Preparation cluster_analysis DNMR Analysis cluster_calc Calculation Prep Dissolve Sample in Deuterated Solvent RT_NMR Acquire Room Temp. NMR Spectrum Prep->RT_NMR Transfer to NMR Tube VT_NMR Perform Variable Temperature NMR RT_NMR->VT_NMR Initiate VT Experiment Coalescence Identify Coalescence Temperature (Tc) VT_NMR->Coalescence LineShape Line Shape Analysis Coalescence->LineShape RateConst Calculate Rate Constant (k) LineShape->RateConst ActivationEnergy Calculate ΔG‡ (Eyring Equation) RateConst->ActivationEnergy

Caption: Workflow for Determining Rotational Barriers using Dynamic NMR.

Chiral HPLC: Separation and Quantification of Enantiomers

Chiral High-Performance Liquid Chromatography (HPLC) is the cornerstone for the analytical and preparative separation of atropisomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their differential retention and separation.

  • Column Selection: The choice of the chiral stationary phase is critical. For 2,6-disubstituted benzoic acids, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point.

  • Mobile Phase Screening:

    • Normal Phase: Start with a mobile phase consisting of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). A typical starting gradient could be 90:10 hexane:isopropanol.

    • Additives: For acidic compounds like benzoic acids, the addition of a small amount of a strong acid (e.g., 0.1% trifluoroacetic acid) to the mobile phase can improve peak shape and resolution.

    • Reversed Phase: If normal phase is unsuccessful, a reversed-phase method can be explored using a mobile phase of water/acetonitrile or water/methanol with an appropriate buffer.

  • Optimization of Separation:

    • Mobile Phase Composition: Fine-tune the ratio of the non-polar and polar components of the mobile phase to optimize the resolution and retention times of the enantiomers.

    • Flow Rate: Adjust the flow rate to achieve a balance between analysis time and separation efficiency. Slower flow rates often lead to better resolution.

    • Temperature: Temperature can have a significant impact on chiral separations. Lower temperatures generally increase the enantioselectivity but may lead to broader peaks. It is crucial to control the column temperature for reproducible results.

  • Detection: UV detection is typically used for benzoic acid derivatives, with the wavelength set to the absorbance maximum of the compound.

  • Method Validation: Once a suitable separation is achieved, the method should be validated for parameters such as linearity, precision, accuracy, and robustness according to regulatory guidelines.

Chiral_HPLC_Workflow cluster_method_dev Method Development cluster_analysis_hplc Analysis cluster_validation Validation Col_Select Select Chiral Stationary Phase MP_Screen Screen Mobile Phases & Additives Col_Select->MP_Screen Optimize Optimize Separation (Composition, Flow, Temp) MP_Screen->Optimize Inject Inject Sample Optimize->Inject Detect UV Detection Inject->Detect Quantify Quantify Enantiomers Detect->Quantify Validate Method Validation (Linearity, Precision, etc.) Quantify->Validate

Caption: Workflow for Chiral HPLC Method Development and Analysis.

Synthetic Strategies for Accessing Enantiopure Atropisomers

The synthesis of enantiomerically pure 2,6-disubstituted benzoic acids is a significant challenge in organic chemistry. Two main strategies are employed: the resolution of a racemic mixture and asymmetric synthesis.

Kinetic Resolution of Racemic Mixtures

Kinetic resolution involves the differential reaction of the two enantiomers in a racemic mixture with a chiral reagent or catalyst, leading to the separation of the unreacted enantiomer from the product of the reacted enantiomer. For carboxylic acids, this can be achieved through methods such as enantioselective esterification or amidation catalyzed by chiral enzymes (e.g., lipases) or synthetic catalysts.

Asymmetric Synthesis

Asymmetric synthesis aims to directly produce one enantiomer in excess over the other. For 2,6-disubstituted benzoic acids, this can be a challenging endeavor. One approach involves the use of chiral auxiliaries, where a chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. More advanced methods involve catalytic asymmetric reactions, such as atroposelective C-H functionalization or cross-coupling reactions, to construct the chiral axis with high enantioselectivity.

Conclusion and Future Perspectives

The atropisomeric properties of 2,6-disubstituted benzoic acids represent a fascinating and increasingly important area of stereochemistry with direct relevance to drug discovery and development. The steric hindrance imposed by the ortho substituents not only gives rise to stable, isolable enantiomers but also significantly influences the molecule's physicochemical and pharmacological properties. A thorough understanding of the factors governing rotational barriers, coupled with robust analytical and synthetic methodologies, is crucial for harnessing the potential of these unique chiral molecules.

As our ability to predict and control atropisomerism continues to advance, we can expect to see a growing number of atropisomeric drugs entering the clinical pipeline. The principles and techniques outlined in this guide provide a solid foundation for researchers and scientists working to unlock the full therapeutic potential of this often-overlooked class of stereoisomers.

References

  • Gasparro, F. P., & Kolodny, N. H. (1977). NMR Determination of the Rotational Barrier in N,N-dimethylacetamide.
  • Perrin, C. L., & Opper, K. A. (2005). The amide rotational barrier in isonicotinamide: Dynamic NMR and ab initio studies. Journal of the American Chemical Society, 127(6), 1844-1845.
  • Li, T., & Weng, N. (2017). Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism. Journal of Pharmaceutical and Biomedical Analysis, 139, 137-144.
  • Subramanian, G. (2026). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • A to Z Chemistry. (2020, October 10). Ortho effect. WordPress.com.
  • Bioanalysis Zone. (n.d.). Chiral HPLC Column Selection and Method Development Guide.
  • YMC. (n.d.).
  • Anderson, J. E., & Rawson, D. I. (1977). The measurement of the one-fold rotational barrier of eclipsed bonds. A dynamic NMR determination of N–O or N–CH2 bond rotation in N-alkoxy- or N-alkyl-2,2,6,6-tetramethylpiperidines. *Journal

[1][2]

Executive Summary & Chemical Identity

2-(4-Chloro-2-methylphenyl)-6-fluorobenzoic acid (CAS: 1261979-68-3 ) is a specialized biaryl carboxylic acid intermediate primarily utilized in the discovery of Succinate Dehydrogenase Inhibitor (SDHI) fungicides and novel pharmaceutical scaffolds.

Its structure features a sterically hindered biaryl axis, created by the ortho-fluoro and ortho-carboxylic acid groups on the benzoic acid ring, and an ortho-methyl group on the phenyl ring. This substitution pattern introduces significant torsional strain, often resulting in atropisomerism (axial chirality), which is a critical consideration in modern drug design for enhancing binding selectivity and metabolic stability.

Chemical Identity Data
PropertySpecification
CAS Number 1261979-68-3
IUPAC Name 2-(4-Chloro-2-methylphenyl)-6-fluorobenzoic acid
Molecular Formula C₁₄H₁₀ClFO₂
Molecular Weight 264.68 g/mol
SMILES Cc1cc(Cl)ccc1-c1c(F)cccc1C(=O)O
Key Structural Feature Biaryl axis with ortho-F, ortho-COOH, ortho-Me steric clash
Primary Application SDHI Fungicide Synthesis, Kinase Inhibitor Scaffolds

Synthetic Strategy (Retrosynthesis & Protocol)

The synthesis of 2-(4-Chloro-2-methylphenyl)-6-fluorobenzoic acid is most reliably achieved via a Suzuki-Miyaura Cross-Coupling reaction. Due to the steric hindrance at the biaryl axis (three ortho substituents), standard palladium protocols often fail. The use of electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) is strictly required to facilitate the oxidative addition and reductive elimination steps.

Retrosynthetic Analysis

The molecule is disconnected at the biaryl bond, revealing two key precursors:

  • Electrophile: 2-Bromo-6-fluorobenzoic acid (or its ester to prevent protodeboronation).

  • Nucleophile: 4-Chloro-2-methylphenylboronic acid.[1]

RetrosynthesisTargetTarget Molecule2-(4-Chloro-2-methylphenyl)-6-fluorobenzoic acidDisconnection|| DisconnectionTarget->DisconnectionPrecursor1Electrophile (Ring A)2-Bromo-6-fluorobenzoic acid(CAS: 2252-37-1)Disconnection->Precursor1Precursor2Nucleophile (Ring B)4-Chloro-2-methylphenylboronic acid(CAS: 209919-30-2)Disconnection->Precursor2

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the biaryl core from commercially available halides and boronic acids.

Precursor Selection Table
ComponentChemical NameCAS NumberRole
Ring A 2-Bromo-6-fluorobenzoic acid2252-37-1 Halide Partner (Electrophile)
Ring B 4-Chloro-2-methylphenylboronic acid209919-30-2 Boron Partner (Nucleophile)
Catalyst Pd(OAc)₂ + SPhos3375-31-3 (Pd)Active Catalytic Species
Base Potassium Phosphate (K₃PO₄)7778-53-2Activator
Experimental Protocol (Step-by-Step)

Objective: Synthesis of 2-(4-Chloro-2-methylphenyl)-6-fluorobenzoic acid on a 10 mmol scale.

  • Preparation:

    • In a 100 mL round-bottom flask equipped with a magnetic stir bar, charge 2-bromo-6-fluorobenzoic acid (2.19 g, 10.0 mmol), 4-chloro-2-methylphenylboronic acid (1.87 g, 11.0 mmol), and K₃PO₄ (4.24 g, 20.0 mmol).

    • Note: Using the free acid (benzoic acid) requires an extra equivalent of base. Alternatively, use the methyl ester of the bromide and hydrolyze post-coupling.

  • Catalyst Addition:

    • Add Pd(OAc)₂ (22 mg, 1 mol%) and SPhos (82 mg, 2 mol%).

    • Why SPhos? The Buchwald ligand SPhos is specifically designed to stabilize the Pd(0) species and accelerate coupling in sterically hindered biaryls.

  • Solvent & Degassing:

    • Add a mixture of Toluene/Water (10:1 ratio, 40 mL).

    • Degas the mixture by sparging with Argon or Nitrogen for 15 minutes. Oxygen must be removed to prevent homocoupling of the boronic acid and catalyst deactivation.

  • Reaction:

    • Heat the mixture to 100°C (reflux) under an inert atmosphere for 12–16 hours.

    • Monitor reaction progress via LC-MS or TLC (Mobile phase: Hexane/EtOAc 3:1). Look for the disappearance of the bromide.

  • Workup:

    • Cool to room temperature.[1] Acidify the aqueous layer to pH ~2 using 1M HCl (careful of CO₂ evolution if carbonate bases were used).

    • Extract with Ethyl Acetate (3 x 30 mL).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification:

    • Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, 0-30% EtOAc in Hexanes).

    • Expected Yield: 75–85% as an off-white solid.

Mechanistic Pathway

The steric bulk of the ortho-methyl and ortho-fluoro groups makes the Transmetallation step the rate-determining barrier. The diagram below illustrates the catalytic cycle optimized for this specific hindered substrate.

MechanismPd0Pd(0)-SPhos(Active Species)OxAddOxidative Addition(Ar-Pd-Br)Pd0->OxAdd+ Ar-BrTransMetTransmetallation(Rate Limiting Step)OxAdd->TransMet+ Ar-B(OH)2 / BaseRedElimReductive Elimination(Product Release)TransMet->RedElimPd(II) Biaryl ComplexRedElim->Pd0- Product

Figure 2: Palladium catalytic cycle. The use of SPhos facilitates the difficult transmetallation step caused by the steric clash between the 2-methyl and 6-fluoro groups.

Analytical Characterization

To validate the synthesis, the following spectral data should be confirmed.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 13.0 (br s, 1H, COOH)

    • δ 7.60–7.45 (m, 3H, Benzoic Ring A)

    • δ 7.30 (s, 1H, Phenyl Ring B, H-3)

    • δ 7.25 (d, 1H, Phenyl Ring B, H-5)

    • δ 7.10 (d, 1H, Phenyl Ring B, H-6)

    • δ 2.15 (s, 3H, Ar-CH₃) – Note: The methyl shift is shielded due to the orthogonal twisting of the rings.

  • ¹⁹F NMR:

    • δ -112 to -115 ppm (Ar-F)

  • Mass Spectrometry (ESI-):

    • m/z: 263.0 [M-H]⁻ (Characteristic Chlorine isotope pattern ³⁵Cl/³⁷ Cl 3 :1).

Applications in Drug Discovery

This molecule serves as a critical "Building Block" for:

  • SDHI Fungicides: The 2-phenylbenzoic acid core mimics the binding pharmacophore of commercial fungicides like Fluxapyroxad and Bixafen. The fluorine atom at the 6-position locks the conformation, potentially increasing binding affinity to the succinate dehydrogenase enzyme complex II.

  • Atropisomeric Kinase Inhibitors: The restricted rotation around the biaryl axis creates axial chirality. Researchers can resolve these enantiomers (using chiral HPLC) to test for differential biological activity, a standard requirement in modern regulatory frameworks.

References

  • Chemical Identification: 2-(4-Chloro-2-methylphenyl)-6-fluorobenzoic acid (CAS 1261979-68-3). ChemSRC Database. Link

  • Precursor A (Halide): 2-Bromo-6-fluorobenzoic acid (CAS 2252-37-1).[2][3] Sigma-Aldrich Product Sheet. Link[4]

  • Precursor B (Boronate): 4-Chloro-2-methylphenylboronic acid (CAS 209919-30-2).[1][5] Santa Cruz Biotechnology.[5] Link

  • Methodology: Barder, T. E., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005. (Foundational text on SPhos usage for hindered biaryls).

Technical Guide: Structure-Activity Relationship (SAR) of Fluorinated Biaryl Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: Biaryl acids constitute a privileged scaffold in medicinal chemistry, serving as the core structure for numerous non-steroidal anti-inflammatory drugs (NSAIDs) like flurbiprofen, diflunisal, and felbinac. The Challenge: While the biaryl scaffold provides essential lipophilic contacts, it is prone to rapid oxidative metabolism and often lacks the conformational rigidity required for high-specificity binding. The Solution: Strategic fluorination.[1][2] The introduction of fluorine atoms onto the biaryl core is not merely a "metabolic block" strategy; it is a precise tool for modulating the inter-ring torsion angle , acidity (pKa) , and lipophilicity (LogP) .

This guide details the SAR logic, synthesis, and characterization of fluorinated biaryl acids, providing a roadmap for optimizing this scaffold for potency and metabolic stability.

Physicochemical Principles of Fluorination

To design effective analogs, one must understand the "Fluorine Effect" on the biaryl acid scaffold.

The Ortho-Effect and Torsional Control

The most critical SAR parameter in biaryl systems is the dihedral twist angle (


) between the two phenyl rings.
  • Non-fluorinated Biaryls: Often adopt a twist angle of ~45° in solution to balance steric repulsion (H-H) and

    
    -conjugation.
    
  • Ortho-Fluorination: Introducing fluorine at the ortho position relative to the biaryl bond creates significant steric repulsion with the opposing ring's ortho hydrogen or substituent. This forces the system into a more twisted (non-planar) conformation (

    
     > 60°).
    
  • Biological Impact: Many protein binding pockets (e.g., COX-1/COX-2 active sites, TTR thyroxine binding pockets) require a specific twisted conformation. Ortho-fluorine "pre-organizes" the molecule into this bioactive conformation, reducing the entropic penalty of binding.

Electronic Modulation (pKa and Metabolism)
  • Acidity: Fluorine is highly electronegative. Placing it on the ring bearing the carboxylic acid (especially ortho or meta to the acid group) pulls electron density, stabilizing the carboxylate anion and lowering the pKa . This increases ionization at physiological pH, improving solubility but potentially reducing membrane permeability.

  • Metabolic Blockade: The C-F bond (116 kcal/mol) is stronger than the C-H bond (99 kcal/mol) and resistant to CYP450-mediated hydroxylation. Para-substitution is the classic strategy to block metabolic "soft spots."

SAR Logic & Visualization

The "Fluorine Scan" Workflow

The following diagram illustrates the logical flow for optimizing a biaryl acid lead using a systematic fluorine scan.

SAR_Logic Lead Biaryl Acid Lead (Metabolically Unstable / Low Potency) Scan_Para Strategy 1: Para-Fluorination (Distal Ring) Lead->Scan_Para Scan_Ortho Strategy 2: Ortho-Fluorination (Biaryl Axis) Lead->Scan_Ortho Scan_Acid Strategy 3: Fluorine Near Acid (Proximal Ring) Lead->Scan_Acid Result_Para Outcome: Blocks CYP450 Metabolism Increases t1/2 Scan_Para->Result_Para Result_Ortho Outcome: Increases Torsion Angle Pre-organizes Conformation Scan_Ortho->Result_Ortho Result_Acid Outcome: Lowers pKa Modulates Solubility Scan_Acid->Result_Acid Optimization Optimized Candidate (High Potency + Stable) Result_Para->Optimization Result_Ortho->Optimization Result_Acid->Optimization

Caption: Systematic SAR optimization workflow for biaryl acids, targeting metabolism (para), conformation (ortho), and solubility (acid-proximal).

Comparative Data: The Fluorine Impact

The table below summarizes the structural and biological shifts observed when fluorinating a standard biphenyl acetic acid scaffold (e.g., Felbinac derivatives).

ModificationPosition (Rel. to Biaryl Bond)Torsion Angle (

)
Metabolic Stability (t1/2)pKa ShiftPrimary Utility
None (H) -~45°Low (< 1h)Ref (4.5)Baseline
2-Fluoro Ortho~60-70°ModerateNegligibleConformational lock
4-Fluoro Para~45°High (> 4h)NegligibleMetabolic blocking
2,6-Difluoro Di-Ortho~90° (Perpendicular)ModerateNegligibleOrthogonal binding
3-Fluoro Meta (near acid)~45°Moderate-0.5 unitsSolubility / Potency

Experimental Protocols

Synthesis: Suzuki-Miyaura Cross-Coupling of Fluorinated Biaryls

The most robust method for constructing these scaffolds is the Palladium-catalyzed Suzuki coupling.[3] This protocol is optimized for electron-deficient fluorinated substrates.

Reagents:

  • Aryl Halide: 4-Bromo-2-fluorophenylacetic acid (1.0 eq)

  • Boronic Acid: Phenylboronic acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)

  • Base: K₂CO₃ (3.0 eq)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Protocol:

  • Preparation: In a generic microwave vial or round-bottom flask, add the aryl halide (1.0 mmol), boronic acid (1.2 mmol), and K₂CO₃ (3.0 mmol).

  • Inert Atmosphere: Evacuate the vessel and backfill with Nitrogen or Argon (repeat 3x).

  • Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.03 mmol) quickly under positive inert gas pressure.

  • Reaction: Heat to 80-90°C for 4–12 hours. (Monitor via LC-MS for disappearance of bromide).

  • Workup: Cool to RT. Acidify carefully with 1N HCl to pH ~3 (crucial for recovery of the acid product). Extract with Ethyl Acetate (3x).

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient with 1% Acetic Acid).

Biological Assay: COX Inhibition Screening

To verify the SAR (specifically the effect of torsion on binding), a COX inhibition assay is standard.

Protocol:

  • Enzyme Prep: Use recombinant human COX-1 and COX-2 enzymes.

  • Incubation: Incubate enzyme with heme and test compound (fluorinated biaryl acid, 0.1 nM – 100 µM) in Tris-HCl buffer (pH 8.0) for 10 minutes at 37°C.

  • Initiation: Add Arachidonic Acid (10 µM final) to initiate the reaction.

  • Termination: After 2 minutes, stop reaction with 1N HCl.

  • Quantification: Measure PGE2 production via ELISA or LC-MS/MS.

  • Analysis: Calculate IC50 using a 4-parameter logistic fit. Expect ortho-fluorinated analogs to show distinct selectivity profiles compared to non-fluorinated parents due to active site shape complementarity.

Mechanistic Pathway: Metabolic Stabilization

The following diagram details why fluorination extends half-life, focusing on the CYP450 catalytic cycle interruption.

Metabolic_Blockade Drug Biaryl Acid (Para-H) Complex Drug-Enzyme Complex Drug->Complex Binding CYP CYP450 (Heme-O) CYP->Complex Complex_F Drug-Enzyme Complex (Blocked) CYP->Complex_F Metabolite Hydroxylated Product (Inactive) Complex->Metabolite C-H Oxidation (Fast) Drug_F Fluorinated Analog (Para-F) Drug_F->Complex_F Binding Stable No Reaction (Drug Recirculates) Complex_F->Stable C-F Bond Resists Oxidation

Caption: Mechanism of metabolic stabilization. The C-F bond prevents the oxygen rebound mechanism of CYP450, preserving the active drug.

References

  • Structure-activity relationships of flurbiprofen analogues as stabilizers of the amyloidogenic protein transthyretin. Journal of Structural Biology, 2019.[4]

  • Synthesis and Biological Activity of Flurbiprofen Analogues as Selective Inhibitors of Beta-Amyloid1-42 Secretion. Journal of Medicinal Chemistry, 2005.[5][6]

  • Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields. Journal of Chemical Theory and Computation, 2013.

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 2026.

  • Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 3,4-Difluorophenylboronic Acid. BenchChem, 2025.[1]

Sources

2-(4-Chloro-2-methylphenyl)-6-fluorobenzoic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-(4-Chloro-2-methylphenyl)-6-fluorobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-(4-Chloro-2-methylphenyl)-6-fluorobenzoic acid, a biphenyl carboxylic acid derivative with significant potential in medicinal chemistry and materials science. We will delve into its fundamental properties, logical synthesis strategies, and prospective applications, grounded in established chemical principles and data from analogous compounds.

Core Molecular Attributes

The foundational step in understanding any chemical entity is to define its molecular formula and weight. These attributes are critical for stoichiometric calculations in synthesis, analytical characterization, and formulation development.

Molecular Formula: C₁₄H₁₀ClFO₂

Molecular Weight: 264.68 g/mol

These values are derived from its constituent atoms: 14 Carbon, 10 Hydrogen, 1 Chlorine, 1 Fluorine, and 2 Oxygen atoms. The precise molecular weight is essential for high-resolution mass spectrometry analysis to confirm the identity of the synthesized compound.

Structural Isomerism:

It is noteworthy that other compounds share this exact molecular formula and weight, such as 4-(3-Chloro-4-methylphenyl)-2-fluorobenzoic acid[1]. This underscores the importance of rigorous analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, to unequivocally confirm the specific isomeric structure of 2-(4-Chloro-2-methylphenyl)-6-fluorobenzoic acid.

Physicochemical Properties (Predicted)
PropertyPredicted Value/CharacteristicRationale
Physical State White to off-white crystalline solidBased on related benzoic acid derivatives[2][3].
Melting Point Expected to be elevated (>150 °C)Aromatic carboxylic acids are typically solids with relatively high melting points.
Solubility Poorly soluble in water; soluble in organic solvents like alcohols, DMSO, and DMF.The carboxylic acid group offers some polarity, but the large biphenyl structure is predominantly nonpolar.
Acidity (pKa) ~3-4The presence of the electron-withdrawing fluorine atom ortho to the carboxylic acid increases its acidity compared to benzoic acid (pKa ≈ 4.2)[2].

Synthesis and Mechanistic Considerations

The synthesis of 2-(4-Chloro-2-methylphenyl)-6-fluorobenzoic acid is anticipated to be achieved through modern cross-coupling methodologies, which are pivotal in the construction of biaryl systems. The Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile method for this purpose.

Proposed Retrosynthetic Analysis:

A logical disconnection approach points to two primary precursors: a boronic acid (or ester) derivative and an aryl halide.

G cluster_disconnection Disconnection via Suzuki Coupling target 2-(4-Chloro-2-methylphenyl)-6-fluorobenzoic acid disconnection C-C Bond Formation target->disconnection precursor1 Precursor A: (4-Chloro-2-methylphenyl)boronic acid disconnection->precursor1 precursor2 Precursor B: 2-Bromo-6-fluorobenzoic acid (or methyl ester) disconnection->precursor2 G cluster_reactants Reactants cluster_conditions Conditions boronic_acid (4-Chloro-2-methylphenyl)boronic acid intermediate Methyl 2-(4-chloro-2-methylphenyl)-6-fluorobenzoate boronic_acid->intermediate Suzuki Coupling aryl_halide Methyl 2-bromo-6-fluorobenzoate aryl_halide->intermediate Suzuki Coupling catalyst Pd(PPh3)4 base Na2CO3 solvent Toluene/H2O hydrolysis Hydrolysis (LiOH, THF/H2O) intermediate->hydrolysis product 2-(4-Chloro-2-methylphenyl)-6-fluorobenzoic acid hydrolysis->product

Sources

Methodological & Application

Application Note & Protocols: Palladium-Catalyzed Cross-Coupling for the Synthesis of Sterically Hindered Biaryls

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Challenge and Strategic Importance of Sterically Hindered Biaryls

The biaryl motif is a cornerstone in modern chemistry, forming the structural backbone of numerous pharmaceuticals, agrochemicals, and advanced materials. However, the synthesis of sterically hindered biaryls—those bearing bulky substituents at the ortho positions of the aryl rings—presents a formidable synthetic challenge. The steric clash between these bulky groups impedes the crucial steps of the catalytic cycle in traditional cross-coupling reactions, often leading to low yields, undesired side reactions, or complete reaction failure. Overcoming this steric barrier is critical for accessing novel chemical space and developing next-generation molecules with tailored properties.

This application note provides an in-depth guide to state-of-the-art palladium-catalyzed cross-coupling protocols specifically designed for the synthesis of sterically hindered biaryls. We will delve into the mechanistic nuances, explore the evolution of specialized catalysts and ligands, and provide detailed, field-proven protocols for key reactions. This guide is intended for researchers, scientists, and drug development professionals seeking to reliably construct these challenging yet highly valuable molecular architectures.

Mechanistic Hurdles in the Synthesis of Sterically Hindered Biaryls

The efficacy of palladium-catalyzed cross-coupling reactions hinges on a delicate balance of elementary steps within the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. Steric hindrance profoundly disrupts this cycle, primarily by impeding the reductive elimination step.

  • Oxidative Addition: The initial insertion of the palladium(0) catalyst into the aryl halide bond is generally less sensitive to steric hindrance on the coupling partners.

  • Transmetalation: The transfer of the second aryl group from an organometallic reagent (e.g., boronic acid, organozinc) to the palladium(II) center can be slowed by bulky substituents, but it is often not the rate-limiting step.

  • Reductive Elimination: This final, bond-forming step is the most significant barrier. For the two aryl groups on the palladium(II) center to couple and form the biaryl product, they must be in a cis orientation and close proximity. Bulky ortho-substituents create a severe steric clash, increasing the energy barrier for the transition state and dramatically slowing down or even preventing reductive elimination. This can lead to catalyst decomposition and the formation of undesired byproducts through pathways like β-hydride elimination or proto-demetalation.

To overcome this challenge, specialized ligands have been developed to create a more reactive and sterically accommodating palladium center. These ligands are typically bulky and electron-rich, promoting the crucial reductive elimination step.

The Role of Ligand Architecture in Promoting Coupling of Hindered Substrates

The rational design of phosphine ligands has been paramount in advancing cross-coupling reactions for sterically demanding substrates. The Buchwald and Fu groups, among others, have pioneered the development of bulky, electron-rich phosphine ligands that have revolutionized the field.[1][2] These ligands share several key features:

  • Steric Bulk: Large substituents on the phosphorus atom and/or the ligand backbone create a sterically crowded environment around the palladium center. This promotes the reductive elimination step by destabilizing the palladium(II) intermediate and favoring the formation of the C-C bond.[1]

  • Electron-Donating Ability: Electron-rich phosphines increase the electron density on the palladium center, which facilitates the oxidative addition step and weakens the Pd-C bonds, thereby lowering the energy barrier for reductive elimination.

  • Flexibility and Bite Angle: The specific geometry of the ligand, including its bite angle in the case of bidentate phosphines, plays a crucial role in stabilizing the catalytically active species and influencing the rate of reductive elimination.

More recently, N-heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for challenging cross-coupling reactions.[3][4][5] NHCs are strong σ-donors and often possess significant steric bulk, making them highly effective in promoting the coupling of sterically hindered substrates.[3][4][5]

Diagram: Generalized Catalytic Cycle for Suzuki-Miyaura Coupling

G Pd0 Pd(0)L2 OA Oxidative Addition (Ar-X) Pd0->OA PdII Ar-Pd(II)-X(L2) OA->PdII TM Transmetalation (Ar'-B(OR)2) PdII->TM PdII_Ar Ar-Pd(II)-Ar'(L2) TM->PdII_Ar RE Reductive Elimination PdII_Ar->RE RE->Pd0 Catalyst Regeneration Product Ar-Ar' RE->Product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocols for Palladium-Catalyzed Cross-Coupling of Sterically Hindered Substrates

The following protocols are designed to be robust and reproducible for a range of sterically hindered substrates. It is crucial to note that optimization of reaction conditions (e.g., base, solvent, temperature, and reaction time) may be necessary for specific substrate combinations.

Protocol 1: Suzuki-Miyaura Coupling of a Di-ortho-substituted Aryl Bromide with a Di-ortho-substituted Arylboronic Acid

This protocol is adapted from methodologies developed for the synthesis of tetra-ortho-substituted biaryls, which represent a significant challenge in cross-coupling chemistry. The use of a highly hindered and electron-rich phosphine ligand is critical for success.

Materials:

  • Palladium(II) acetate (Pd(OAc)2)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate, tribasic (K3PO4), anhydrous

  • Di-ortho-substituted aryl bromide (1.0 equiv)

  • Di-ortho-substituted arylboronic acid (1.5 equiv)

  • Toluene, anhydrous

  • Nitrogen or Argon atmosphere (glovebox or Schlenk line)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

Procedure:

  • Catalyst Pre-formation (optional but recommended): In a glovebox, to a clean, dry reaction vessel, add Pd(OAc)2 (0.02 equiv, 2 mol%) and SPhos (0.04 equiv, 4 mol%). Add a stir bar and anhydrous toluene (approximately 0.5 M concentration with respect to the aryl bromide). Stir the mixture at room temperature for 15-20 minutes. The solution should become homogeneous.

  • Reagent Addition: To the pre-formed catalyst solution, add the di-ortho-substituted aryl bromide (1.0 equiv), the di-ortho-substituted arylboronic acid (1.5 equiv), and anhydrous K3PO4 (3.0 equiv).

  • Reaction Setup: Seal the reaction vessel, remove it from the glovebox (if applicable), and place it in a preheated oil bath or heating block at 100-110 °C.

  • Reaction Monitoring: Stir the reaction mixture vigorously. Monitor the progress of the reaction by TLC, GC-MS, or LC-MS. Reaction times can vary from 12 to 48 hours depending on the substrates.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction with an organic solvent such as ethyl acetate or dichloromethane. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Ligand Choice (SPhos): SPhos is a bulky, electron-rich biaryl phosphine ligand. Its steric bulk facilitates the reductive elimination of the hindered biaryl product, while its electron-donating nature promotes the oxidative addition step.[6]

  • Base (K3PO4): A moderately strong, non-nucleophilic base like K3PO4 is often optimal for Suzuki couplings. It is effective in promoting the transmetalation step without causing significant decomposition of the boronic acid or other side reactions.

  • Solvent (Toluene): Toluene is a common high-boiling, non-polar solvent for cross-coupling reactions, allowing for the necessary reaction temperatures to be reached.

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen. Conducting the reaction under an inert atmosphere of nitrogen or argon is essential to prevent catalyst deactivation.

Protocol 2: Buchwald-Hartwig Amination of a Sterically Hindered Aryl Chloride with a Bulky Secondary Amine

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. When dealing with sterically hindered coupling partners, the choice of ligand and reaction conditions is paramount to achieving high yields.

Materials:

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

  • tBuXPhos (2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Sterically hindered aryl chloride (1.0 equiv)

  • Bulky secondary amine (1.2 equiv)

  • Toluene or 1,4-Dioxane, anhydrous

  • Nitrogen or Argon atmosphere

Procedure:

  • Reaction Setup: In a glovebox, add Pd2(dba)3 (0.01 equiv, 1 mol% Pd), tBuXPhos (0.02 equiv, 2 mol%), and NaOtBu (1.4 equiv) to a dry reaction vessel equipped with a stir bar.

  • Reagent Addition: Add the sterically hindered aryl chloride (1.0 equiv) and the bulky secondary amine (1.2 equiv).

  • Solvent Addition: Add anhydrous toluene or 1,4-dioxane to achieve a concentration of approximately 0.5 M with respect to the aryl chloride.

  • Reaction Conditions: Seal the vessel and heat the mixture to 80-100 °C with vigorous stirring.

  • Monitoring and Work-up: Monitor the reaction by TLC or GC-MS. Upon completion (typically 12-24 hours), cool the reaction to room temperature. Quench the reaction by adding water carefully.

  • Extraction and Purification: Dilute with ethyl acetate and wash with water and brine. Dry the organic layer, concentrate, and purify the product by column chromatography.

Causality Behind Experimental Choices:

  • Ligand Choice (tBuXPhos): tBuXPhos is an extremely bulky and electron-rich ligand. This combination is highly effective at promoting the reductive elimination of the sterically encumbered C-N bond.[2]

  • Base (NaOtBu): A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine and facilitate the catalytic cycle.

  • Palladium Source (Pd2(dba)3): This is a common and reliable Pd(0) source for cross-coupling reactions.

Diagram: Experimental Workflow for a Typical Cross-Coupling Reaction

G cluster_prep Reaction Preparation (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up & Purification Prep1 Add Pd Source & Ligand Prep2 Add Base Prep1->Prep2 Prep3 Add Aryl Halide & Coupling Partner Prep2->Prep3 Prep4 Add Anhydrous Solvent Prep3->Prep4 React1 Seal Vessel & Heat Prep4->React1 React2 Vigorous Stirring React1->React2 React3 Monitor Progress (TLC/GC-MS) React2->React3 Workup1 Cool to RT & Quench React3->Workup1 Workup2 Extraction with Organic Solvent Workup1->Workup2 Workup3 Drying & Concentration Workup2->Workup3 Workup4 Column Chromatography Workup3->Workup4 FinalProduct FinalProduct Workup4->FinalProduct Isolated Product

Sources

Application Notes & Protocols: Optimization of Suzuki-Miyaura Reaction for Ortho-Substituted Biaryls

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The synthesis of ortho-substituted biaryls is a formidable challenge in modern organic chemistry, primarily due to the steric hindrance imposed by substituents proximal to the coupling site. This steric impediment significantly impacts the efficiency of traditional Suzuki-Miyaura cross-coupling reactions. This guide provides a comprehensive overview of the mechanistic challenges and offers detailed, field-proven protocols for the optimization of this critical transformation. We will delve into the nuanced interplay of ligands, catalysts, bases, and solvents, providing a robust framework for overcoming the synthetic hurdles associated with sterically demanding biaryl synthesis.

The Challenge of Steric Hindrance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of carbon-carbon bond formation, prized for its functional group tolerance and relatively mild conditions.[1] However, the synthesis of biaryls with substituents at the ortho positions presents a significant challenge. The steric bulk of these substituents can impede key steps in the catalytic cycle, namely the oxidative addition and reductive elimination steps.[2][3]

  • Oxidative Addition: The initial insertion of the palladium(0) catalyst into the carbon-halogen bond of the aryl halide can be sterically hindered, slowing down the reaction rate.[3][4] Electron-rich, bulky phosphine ligands are often employed to promote this step.[5][6]

  • Transmetalation: While also sensitive to steric factors, the transfer of the organic group from the organoboron reagent to the palladium center is often less of a rate-limiting step compared to oxidative addition and reductive elimination in sterically congested couplings.

  • Reductive Elimination: This final step, which forms the desired C-C bond and regenerates the Pd(0) catalyst, is often significantly hindered by ortho substituents.[2] The steric repulsion between the two bulky aryl groups on the palladium center can create a high energy barrier for this crucial bond-forming event.[2]

Overcoming these steric challenges requires a careful and rational selection of reaction components.

Key Optimization Parameters

The Crucial Role of Ligands

The choice of ligand is arguably the most critical factor in achieving successful Suzuki-Miyaura coupling of sterically hindered substrates. Bulky, electron-rich monophosphine ligands, often referred to as Buchwald-type ligands, have revolutionized this field.[7] These ligands stabilize the catalytically active monoligated Pd(0) species, which is essential for efficient oxidative addition.

Key Ligand Classes for Ortho-Substituted Couplings:

  • Buchwald Ligands: This family of biaryl phosphine ligands, such as SPhos, XPhos, and RuPhos, are renowned for their effectiveness in coupling sterically demanding substrates.[8] Their bulk and electron-donating properties facilitate both oxidative addition and reductive elimination.[2]

  • N-Heterocyclic Carbenes (NHCs): NHC ligands offer an alternative to phosphines and have shown excellent activity in the synthesis of di- and tri-ortho-substituted biaryls.[9] They form highly stable palladium complexes, leading to high turnover numbers.[9]

  • Specialized Ligands: Researchers have developed novel ligands specifically designed to address steric challenges. For example, arsa-Buchwald ligands, which have a longer arsenic-palladium bond, can facilitate the transmetalation step.[7] Conformationally flexible ligands like trineopentylphosphine (TNpP) have also proven effective.[10][11]

Palladium Precatalyst Selection

While numerous palladium sources can be used, palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common starting points.[1] However, for challenging couplings, the use of pre-formed palladium precatalysts can offer significant advantages in terms of air stability and the generation of the active Pd(0) species.

The Impact of Base and Solvent

The choice of base and solvent is interdependent and can significantly influence reaction outcomes.

  • Base: A variety of bases can be employed, with carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) being the most common.[1][12] For base-sensitive substrates, milder conditions may be necessary.[5][13] The base not only participates in the transmetalation step but can also influence the catalyst's activity and stability.[4][14]

  • Solvent: A range of organic solvents can be used, including toluene, dioxane, and tetrahydrofuran (THF).[1] Aprotic polar solvents are often favored. The addition of a small amount of water is frequently beneficial, though anhydrous conditions are sometimes required.[1][15]

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd(0)L Pd(0)L (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-X Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative_Addition->Ar-Pd(II)-X(L) Transmetalation Transmetalation Ar-Pd(II)-X(L)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L) Ar-Pd(II)-Ar'(L) Transmetalation->Ar-Pd(II)-Ar'(L) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L)->Reductive_Elimination Reductive_Elimination->Pd(0)L Ar-Ar' Biaryl Product Reductive_Elimination->Ar-Ar' Optimization_Workflow cluster_workflow Optimization Workflow for Ortho-Substituted Biaryl Synthesis Start Define Substrates (Aryl Halide & Boronic Acid) Screen_Ligands Ligand Screening (e.g., Buchwald, NHC) Start->Screen_Ligands Optimize_Base Base Optimization (e.g., K2CO3, K3PO4) Screen_Ligands->Optimize_Base Optimize_Solvent Solvent Optimization (e.g., Toluene, Dioxane) Optimize_Base->Optimize_Solvent Optimize_Temp Temperature Optimization Optimize_Solvent->Optimize_Temp Analysis Reaction Analysis (LC-MS, NMR) Optimize_Temp->Analysis Successful_Coupling Successful Coupling Analysis->Successful_Coupling High Yield Troubleshoot Troubleshoot (e.g., Catalyst Loading, Additives) Analysis->Troubleshoot Low Yield / No Reaction Troubleshoot->Screen_Ligands

Caption: A systematic workflow for optimizing the Suzuki-Miyaura reaction.

Experimental Protocols

The following protocols are provided as a starting point for optimization. Researchers should adapt these based on the specific substrates and available laboratory resources.

General Procedure for Ligand Screening

Objective: To identify the optimal ligand for a given set of sterically hindered substrates.

Materials:

  • Aryl halide (1.0 mmol)

  • ortho-substituted arylboronic acid (1.2 mmol)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (4 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol)

  • Solvent (e.g., Toluene, 5 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, and base.

  • In a separate vial, prepare a stock solution of the palladium precatalyst and the ligand in the chosen solvent.

  • Seal the reaction vial with a septum and purge with an inert gas for 10-15 minutes.

  • Using a syringe, add the solvent to the reaction vial, followed by the catalyst/ligand solution.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the specified time (e.g., 12-24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol for a Challenging Di-ortho-substituted Coupling

This protocol is adapted from literature procedures that have demonstrated success with highly hindered substrates. [8][9] Reaction: Coupling of 2-chloro-1,3-dimethylbenzene with 2-methylphenylboronic acid.

Materials:

  • 2-chloro-1,3-dimethylbenzene (1.0 mmol)

  • 2-methylphenylboronic acid (1.2 mmol)

  • Pd₂(dba)₃ (1 mol%)

  • SPhos (2 mol%)

  • K₃PO₄ (2.0 mmol)

  • 1,4-Dioxane (4 mL)

  • Water (0.4 mL)

  • Inert atmosphere (Argon)

Procedure:

  • In a glovebox, add 2-chloro-1,3-dimethylbenzene, 2-methylphenylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos to a reaction tube.

  • Add the 1,4-dioxane and water.

  • Seal the tube and remove it from the glovebox.

  • Place the reaction tube in a preheated oil bath at 100 °C and stir vigorously for 16 hours.

  • Cool the reaction to room temperature and proceed with the workup and purification as described in the general procedure.

Data Presentation: Comparative Ligand Performance

LigandCatalyst Loading (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
PPh₃2K₂CO₃Toluene11024<10
SPhos1K₃PO₄Dioxane/H₂O1001685
XPhos1K₃PO₄Dioxane/H₂O1001682
RuPhos1K₃PO₄Dioxane/H₂O1001688
IMes-Pd-PEPPSI2K₃PO₄2-PropanolRT1292

Yields are approximate and will vary depending on the specific substrates used.

Troubleshooting and Key Considerations

  • Protodeboronation: A common side reaction where the boronic acid is replaced by a hydrogen atom. [1][15]This can be minimized by using anhydrous conditions, carefully selecting the base, or using more stable boronic esters.

  • Homocoupling: The coupling of two boronic acid molecules can occur, especially in the presence of oxygen. [1]Ensuring a properly inert atmosphere is crucial.

  • Catalyst Deactivation: The palladium catalyst can be deactivated by certain functional groups or impurities. [16]Using high-purity reagents and solvents is recommended.

  • Microwave Irradiation: For sluggish reactions, microwave heating can sometimes significantly reduce reaction times and improve yields. [17]

Conclusion

The successful synthesis of ortho-substituted biaryls via the Suzuki-Miyaura reaction is a testament to the power of rational catalyst and ligand design. By understanding the mechanistic hurdles imposed by steric hindrance and systematically optimizing reaction parameters, researchers can unlock efficient pathways to these structurally complex and valuable molecules. The protocols and insights provided in this guide serve as a robust starting point for tackling these challenging yet rewarding synthetic transformations.

References

  • Title: Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction Source: Dalton Transactions (RSC Publishing) URL: [Link]

  • Title: Designing biaryl phosphacyclic ligands: their characterization and evaluation in palladium-catalyzed Suzuki-Miyaura reactions of aryl bromides and chlorides Source: Taylor & Francis Online URL: [Link]

  • Title: Palladium-Catalyzed ortho C–H Activation/Arylation of 7-Arylpyrazolo[1,5-a]pyridines: Synthesis of Biaryl-Substituted Mono - ACS Publications Source: ACS Publications URL: [Link]

  • Title: Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Trineopentylphosphine: A Conformationally Flexible Ligand for the Coupling of Sterically Demanding Substrates in the Buchwald–Hartwig Amination and Suzuki–Miyaura Reaction Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... Source: ResearchGate URL: [Link]

  • Title: Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions Source: RSC Advances (RSC Publishing) URL: [Link]

  • Title: Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring Source: Organic Letters - ACS Publications URL: [Link]

  • Title: Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Usingortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)alkylphosphanes under Microwave Heating Source: ResearchGate URL: [Link]

  • Title: Trineopentylphosphine: A Conformationally Flexible Ligand for the Coupling of Sterically Demanding Substrates in the Buchwald-Hartwig Amination and Suzuki-Miyaura Reaction Source: ResearchGate URL: [Link]

  • Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]

  • Title: Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine Source: Beilstein Journals URL: [Link]

  • Title: Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine Source: PMC - NIH URL: [Link]

  • Title: Photocatalytic Synthesis of (Hetero)biaryls via Palladium-Catalyzed Hybrid-Radical Cross-Coupling of (Hetero)aryl Halides and C–H Functionalization of Heteroarenes Source: JACS Au - ACS Publications URL: [Link]

  • Title: Biaryl Phosphine Ligands in Palladium-Catalyzed Amination Source: PMC URL: [Link]

  • Title: New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Why is the Suzuki-Miyaura coupling reaction steric sensitive? Source: Reddit URL: [Link]

  • Title: Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands Source: Organic Letters - ACS Publications URL: [Link]

  • Title: A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles Source: Organic Chemistry Portal URL: [Link]

  • Title: Suzuki-Miyaura reaction of aryl halides (benzyl halides) with phenylboronic acid catalyzed by Pd(OAc) 2 /7a. Source: ResearchGate URL: [Link]

  • Title: Recent Advances in the development of Suzuki Miyaura Coupling Reactions Source: wwjmrd URL: [Link]

  • Title: Poly-ortho-substituted biaryl synthesis using in situ-generated catalyst. 1 Source: ResearchGate URL: [Link]

  • Title: Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Source: YouTube URL: [Link]

  • Title: Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Source: ResearchGate URL: [Link]

  • Title: Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions Source: Chemical.AI URL: [Link]

  • Title: Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents Source: PubMed Central URL: [Link]

  • Title: A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature Source: Organic Chemistry Portal URL: [Link]

  • Title: Selection of boron reagents for Suzuki–Miyaura coupling Source: Chemical Society Reviews (RSC Publishing) URL: [Link]

  • Title: A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates Source: PMC URL: [Link]

  • Title: New Catalysts for Suzuki—Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides Source: ResearchGate URL: [Link]

  • Title: Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling Source: The Royal Society of Chemistry URL: [Link]

  • Title: Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence Source: MDPI URL: [Link]

  • Title: Optimization of reaction conditions for the Suzuki-Miyaura coupling of... Source: ResearchGate URL: [Link]

  • Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL: [Link]

  • Title: Biaryl Monophosphine Ligands in Palladium-Catalyzed C-N Coupling: An Updated User's Guide Source: PubMed URL: [Link]

  • Title: What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Source: Quora URL: [Link]

  • Title: Diagnosing issues with a failed Suzuki coupling? Source: Reddit URL: [Link]

Sources

Application Note: Scalable Synthesis of 2-(4-Chloro-2-methylphenyl)-6-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for process chemists and drug development researchers. It details a scalable, robust synthetic route for 2-(4-Chloro-2-methylphenyl)-6-fluorobenzoic acid , a sterically hindered biaryl scaffold common in pharmaceutical intermediates (e.g., Smoothened antagonists, atropisomeric kinase inhibitors).

Executive Summary

The synthesis of 2-(4-Chloro-2-methylphenyl)-6-fluorobenzoic acid presents a classic challenge in process chemistry: constructing a tri-ortho-substituted biaryl bond . The steric clash between the carboxylic acid (or ester) and the methyl group on the coupling partner significantly retards the rate of transmetallation in standard Suzuki-Miyaura couplings.

This protocol outlines a high-yielding, scalable 3-step workflow designed to overcome these steric barriers. Unlike traditional methods that suffer from protodeboronation or low conversion, this route utilizes a Buchwald-type precatalyst system and a Grignard-mediated carboxylation to ensure cost-efficiency and purity at the kilogram scale.

Retrosynthetic Analysis & Strategy

The most logical disconnection is the biaryl axis. To maximize yield and simplify purification, the carboxylic acid is introduced early but protected as an ester during the coupling step to prevent catalyst poisoning and facilitate organic solubility.

Strategic Disconnections:
  • Biaryl Coupling: Palladium-catalyzed cross-coupling of an aryl bromide and an aryl boronic acid.

    • Challenge: Steric hindrance (2,6-disubstitution on electrophile + 2-substitution on nucleophile).

    • Solution: Use of SPhos or XPhos ligands to create a highly active, bulky Pd species that facilitates oxidative addition and reductive elimination in crowded systems.

  • Acid Formation: Hydrolysis of the ester post-coupling.

  • Starting Material Construction: Regioselective magnesiation of 1,2-dibromo-3-fluorobenzene.

Figure 1: Retrosynthetic strategy highlighting the convergent Suzuki coupling.

Detailed Experimental Protocols

Step 1: Synthesis of Methyl 2-bromo-6-fluorobenzoate

Rationale: While 2-bromo-6-fluorobenzoic acid is commercially available, it is expensive ($9/g). The Grignard exchange method from 1,2-dibromo-3-fluorobenzene is highly scalable and cost-effective.

Reagents:

  • 1,2-Dibromo-3-fluorobenzene (1.0 equiv)

  • Isopropylmagnesium chloride (iPrMgCl), 2.0M in THF (1.1 equiv)

  • Dry CO₂ (gas or dry ice)

  • Thionyl chloride (SOCl₂) or H₂SO₄/MeOH

  • Solvent: Anhydrous THF

Protocol:

  • Metallation: Charge a reactor with 1,2-dibromo-3-fluorobenzene in anhydrous THF (5 vol) under N₂. Cool to -40°C .

    • Mechanistic Note: The bromine at C2 (between F and Br) is activated by the inductive effect of fluorine, ensuring exclusive regioselectivity for the 2-position over the 1-position.

  • Exchange: Add iPrMgCl dropwise, maintaining internal temp < -35°C. Stir for 1 h.

  • Carboxylation: Bubble excess dry CO₂ gas into the solution (exothermic). Warm to 0°C.[1]

  • Quench & Esterification: Quench with MeOH (5 vol). Carefully add H₂SO₄ (0.5 equiv) or SOCl₂ (1.2 equiv) and heat to reflux for 3 h.

  • Workup: Cool, concentrate, dilute with EtOAc, wash with NaHCO₃ (sat) and Brine. Dry (MgSO₄) and concentrate.[1]

    • Yield: >85%.[2][3][4][5]

    • Quality: White solid/oil. Proceed to Step 2 without column chromatography if purity >95% by HPLC.

Step 2: Sterically Demanding Suzuki Coupling

Rationale: Standard Pd(PPh₃)₄ fails here due to the bulky ortho-substituents. SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is the ligand of choice; it forms a monoligated Pd(0) species that is highly active for oxidative addition and accommodates steric bulk during transmetallation.

Reagents:

  • Methyl 2-bromo-6-fluorobenzoate (1.0 equiv)

  • 4-Chloro-2-methylphenylboronic acid (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) (Or preformed Pd-SPhos G2/G3 precatalyst).

  • Base: K₃PO₄ (3.0 equiv) (Anhydrous tribasic potassium phosphate is superior to carbonates for hindered substrates).

  • Solvent: Toluene : Water (10:1 ratio).

Protocol:

  • Setup: In a reactor, charge the Aryl Bromide, Boronic Acid, K₃PO₄, and SPhos.

  • Degassing: Add Toluene and Water. Sparge with N₂ for 30 mins. (Oxygen removal is critical to prevent homocoupling of the boronic acid).

  • Catalyst Addition: Add Pd(OAc)₂.

  • Reaction: Heat to 90–100°C for 12–16 hours.

    • Monitoring: Check HPLC for consumption of bromide. If stalled, add 1 mol% additional catalyst.

  • Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Wash pad with EtOAc.

  • Separation: Separate layers. Wash organic layer with 5% NaOH (to remove unreacted boronic acid) and Brine.

  • Purification: Crystallize from Heptane/EtOAc or pass through a short silica plug if necessary.

    • Target Yield: 80–90%.

Step 3: Saponification to Final Acid

Protocol:

  • Dissolve the biaryl ester in THF/MeOH (1:1, 5 vol).

  • Add LiOH·H₂O (3.0 equiv) dissolved in Water (2 vol).

  • Stir at 50°C for 4 h.

  • Isolation: Concentrate to remove organics. Acidify aqueous residue with 1M HCl to pH 2.

  • Precipitation: The product will precipitate as a white solid. Filter, wash with water, and dry in a vacuum oven at 45°C.

Data Summary & Process Parameters

ParameterStep 1 (Ester Synthesis)Step 2 (Suzuki Coupling)Step 3 (Hydrolysis)
Limiting Reagent 1,2-Dibromo-3-fluorobenzeneMethyl 2-bromo-6-fluorobenzoateBiaryl Ester
Key Reagent iPrMgCl / CO₂Pd(OAc)₂ / SPhosLiOH
Temp / Time -40°C (1h) → Reflux (3h)95°C (12-16h)50°C (4h)
Critical Control Temp < -35°C (Regioselectivity)O₂ exclusion (Catalyst life)pH adjustment (Precipitation)
Expected Yield 85-90%80-90%95-98%

Critical Quality Attributes (CQA) & Troubleshooting

Impurity Profile:
  • Protodeboronation: (4-chloro-2-methylbenzene). Cause: Reaction temp too high or wet solvent without active catalyst. Fix: Use anhydrous K₃PO₄ and increase catalyst activity (SPhos).

  • Homocoupling: (Bis-4-chloro-2-methylphenyl). Cause: O₂ presence. Fix: Rigorous degassing.

  • Regioisomer (Step 1): 2-Bromo-3-fluorobenzoic acid.[6] Cause: Temp > -30°C during Grignard formation allowing "halogen dance" or incorrect exchange. Fix: Strict temp control (-40°C).

Visual Workflow (Graphviz)

Figure 2: Process flow diagram for the synthesis of the target biaryl acid.

Safety & Waste Management

  • Isopropylmagnesium chloride: Pyrophoric hazard. Handle under inert atmosphere. Quench excess carefully with MeOH.

  • Palladium Residues: Heavy metal waste. Scavenge using functionalized silica (e.g., thiol-silica) or charcoal filtration if the final product retains color.

  • Halogenated Solvents: Avoid DCM in Step 2/3 to adhere to Green Chemistry principles; Toluene and EtOAc are preferred.

References

  • Regioselective Magnesiation: Menzel, K., et al. "Halogen–Metal Exchange of 3-Substituted 1,2-Dibromoarenes."[7] Magnetic Resonance in Chemistry, vol. 44, 2006, pp. 1041–1043.[7][8] Link (Validates the synthesis of 2-bromo-6-fluorobenzoic acid via Grignard).

  • Suzuki Coupling of Hindered Biaryls: Barder, T. E., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, vol. 127, no. 13, 2005, pp. 4685–4696. Link (Establishes SPhos as the ligand of choice for tri-ortho substituted systems).

  • Process Scale Esterification: "Preparation method of 2-bromo-6-fluorobenzoic acid." Patent CN102795993B. Link.

  • Boronic Acid Synthesis: "Synthesis of 4-chloro-2-methylphenylboronic acid." ChemicalBook Application Note. Link.

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing Yields in Suzuki Coupling of Electron-Deficient Aryl Halides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, researchers, scientists, and drug development professionals, to our dedicated technical support center. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions (FAQs) to improve the yield and efficiency of Suzuki-Miyaura cross-coupling reactions involving challenging electron-deficient aryl halides. Our focus is on providing not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your experimental design.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding Suzuki coupling with electron-deficient substrates.

Q1: Why are electron-deficient aryl halides often challenging substrates in Suzuki coupling?

A1: While electron-withdrawing groups on the aryl halide can accelerate the rate-determining oxidative addition step, they also increase the susceptibility of the starting material and intermediates to side reactions.[1][2] The primary challenges include:

  • Increased propensity for side reactions: The electron-deficient nature of the aromatic ring makes it more susceptible to nucleophilic attack, which can lead to undesired byproducts.

  • ** Catalyst deactivation:** The combination of electron-deficient substrates and the reaction conditions can sometimes lead to faster catalyst decomposition.

  • Slower transmetalation: While oxidative addition is often faster, the subsequent transmetalation step can become rate-limiting, especially if the boronic acid partner is also electron-deficient.[3]

Q2: What is the first thing I should check if my Suzuki coupling with an electron-deficient aryl halide is giving a low yield?

A2: Before delving into extensive optimization, a systematic check of your reagents and setup is crucial. Low yields can often be traced back to fundamental issues:

  • Reagent Quality:

    • Aryl Halide Purity: Ensure your aryl halide is pure and free from contaminants that could poison the catalyst.

    • Boronic Acid/Ester Stability: Electron-deficient arylboronic acids are particularly prone to protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[4][5] It is advisable to use fresh, high-purity boronic acid or consider more stable derivatives like pinacol esters or MIDA boronates.[6]

    • Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands are sensitive to air and moisture.[4][5] Ensure they have been stored correctly under an inert atmosphere. The use of pre-catalysts can sometimes offer better stability and reproducibility.[7]

  • Inert Atmosphere: The Pd(0) active catalyst is highly oxygen-sensitive.[5] Inadequate degassing of solvents and failure to maintain a positive pressure of an inert gas (argon or nitrogen) can lead to catalyst oxidation and low yields.[5]

Q3: How does the choice of halide (I, Br, Cl) on my electron-deficient aryl ring affect the reaction?

A3: The reactivity of the aryl halide is significantly influenced by the halogen. The general reactivity trend is I > Br > OTf >> Cl.[2][4]

  • Aryl Iodides and Bromides: These are generally more reactive and are good starting points for reaction optimization. However, aryl iodides can sometimes lead to lower yields at lower temperatures with certain catalyst systems due to the poor turnover of the Pd(II)-I intermediate.[8]

  • Aryl Chlorides: These are the most challenging due to the strength of the C-Cl bond, which makes the oxidative addition step more difficult.[1][2] Successful coupling of aryl chlorides often requires specialized, highly active catalyst systems with electron-rich and bulky ligands.[1][2][9]

Section 2: Troubleshooting Low Yields

This section provides a structured approach to diagnosing and resolving common issues leading to poor reaction outcomes.

Issue 1: Significant Formation of Protodeboronation Byproduct

Description: You observe the formation of the arene corresponding to your boronic acid (Ar-H instead of Ar-Ar').

Causality: Protodeboronation is a common side reaction, especially with electron-deficient boronic acids, and can be exacerbated by excessive base, high temperatures, and the presence of water.[4][5]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for protodeboronation.

Step-by-Step Protocol: Minimizing Protodeboronation

  • Ensure Anhydrous Conditions: Dry your glassware thoroughly. Use anhydrous solvents, and ensure your base is dry and finely powdered.

  • Base Selection: Switch from strong, aqueous bases like NaOH or KOH to milder, often anhydrous bases such as K₃PO₄, Cs₂CO₃, or KF.[10]

  • Temperature Control: If possible, lower the reaction temperature. While this may slow down the reaction, it can significantly reduce the rate of protodeboronation.

  • Boronic Ester Derivatives: Consider using a more stable boronic ester, such as a pinacol or MIDA ester, which are less prone to protodeboronation.[6]

Issue 2: Formation of Homocoupling Byproducts

Description: You observe significant amounts of biaryl products derived from the coupling of two aryl halides (Ar-Ar) or two boronic acid molecules (Ar'-Ar').

Causality: Homocoupling of boronic acids can occur in the presence of Pd(II) species, which can form from the Pd(II) precatalyst or oxidation of the Pd(0) catalyst.[11] Aryl halide homocoupling can also be a competing pathway.[9]

Troubleshooting Strategies:

  • Maintain an Inert Atmosphere: Rigorous exclusion of oxygen is critical to prevent the oxidation of the Pd(0) catalyst to Pd(II), which promotes boronic acid homocoupling.[11]

  • Optimize Catalyst System: The choice of ligand can influence the relative rates of the desired cross-coupling versus homocoupling. Bulky, electron-rich ligands can often suppress homocoupling.[7]

  • Stoichiometry Control: Using a slight excess of the aryl halide (e.g., 1.1 equivalents) can sometimes minimize boronic acid homocoupling.[12]

Section 3: Optimizing Reaction Conditions

A systematic approach to optimizing your reaction parameters is key to achieving high yields.

Catalyst and Ligand Selection

The choice of the palladium source and ligand is paramount, especially for challenging electron-deficient aryl chlorides.[1][2]

Rationale: Electron-rich and sterically bulky phosphine ligands (e.g., Buchwald-type ligands like SPhos and XPhos) or N-heterocyclic carbenes (NHCs) are often effective for several reasons:[1][3][13]

  • Enhanced Oxidative Addition: The electron-donating nature of these ligands increases the electron density on the palladium center, facilitating the oxidative addition of the less reactive aryl chloride.[1]

  • Promotion of Reductive Elimination: The steric bulk of these ligands promotes the final reductive elimination step to release the desired biaryl product.[7]

Comparative Data: Catalyst Systems for Electron-Deficient Aryl Chlorides

Catalyst SystemLigand TypeKey AdvantagesPotential Drawbacks
Pd(OAc)₂ / SPhosBuchwald-type phosphineHigh activity for a broad range of substrates, including electron-deficient ones.[3]Air-sensitive, higher cost.[3]
Pd₂(dba)₃ / XPhosBuchwald-type phosphineExcellent for sterically hindered and electron-poor substrates.[3]Air-sensitive, higher cost.[3]
Pd(PPh₃)₄Tetrakis(triphenylphosphine)palladium(0)Readily available and well-understood.[3]Lower activity for challenging substrates like aryl chlorides, may require higher temperatures.[3][14]
PdCl₂(dppf)Diphosphine complexGood for a range of substrates and relatively air-stable.[3]May not be as active as Buchwald-type systems for aryl chlorides.[3]
PEPPSI™-IPrNHC precatalystHighly active for aryl chlorides, often with lower catalyst loadings.Can be more expensive than traditional systems.
The Critical Role of the Base

The base in a Suzuki coupling plays multiple crucial roles, and its choice can significantly impact the reaction outcome.[10][15]

Mechanism of Base Action:

  • Formation of the Boronate Species: The base activates the boronic acid by converting it to a more nucleophilic boronate species (e.g., [Ar'B(OH)₃]⁻), which is the active species in the transmetalation step.[15][16]

  • Facilitating Reductive Elimination: The base can also play a role in accelerating the final reductive elimination step.[10]

Suzuki_Catalytic_Cycle cluster_base Role of Base Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)(X)L₂ Ar-Pd(II)(X)L₂ Pd(0)L₂->Ar-Pd(II)(X)L₂ Oxidative Addition (Ar-X) Ar-Ar' Ar-Ar' Pd(0)L₂->Ar-Ar' Product Formation Ar-Pd(II)(Ar')L₂ Ar-Pd(II)(Ar')L₂ Ar-Pd(II)(X)L₂->Ar-Pd(II)(Ar')L₂ Transmetalation (Ar'B(OH)₂) + Base Ar-Pd(II)(Ar')L₂->Pd(0)L₂ Reductive Elimination Ar'B(OH)₂ Ar'B(OH)₂ [Ar'B(OH)₃]⁻ [Ar'B(OH)₃]⁻ Ar'B(OH)₂->[Ar'B(OH)₃]⁻ Base

Caption: Simplified Suzuki catalytic cycle highlighting the role of the base.

Base Selection Guide:

BaseStrengthCommon Applications & Considerations
K₂CO₃, Na₂CO₃ModerateOften used in aqueous solvent mixtures. A good starting point for many reactions.[7][10]
K₃PO₄, Cs₂CO₃StrongerEffective in anhydrous conditions and can be beneficial for less reactive substrates. Often helps to minimize protodeboronation.[10]
KFMildUseful when base-sensitive functional groups are present.[13]
Organic Bases (e.g., Et₃N)WeakGenerally less effective as they are often not strong enough to form the boronate species efficiently.
Solvent Effects

The choice of solvent can influence reaction rates and even selectivity by affecting the solubility of reagents and stabilizing intermediates.[17][18]

  • Polar Aprotic Solvents (e.g., DMF, Dioxane, THF): These are commonly used and are effective for a wide range of substrates.[7][19]

  • Alcohol/Water Mixtures: The use of water can sometimes accelerate the reaction but may also increase the risk of protodeboronation.[20] The choice of alcohol can also influence selectivity in certain cases.[17]

  • Toluene: A non-polar aprotic solvent that is often used for higher temperature reactions.

It is important to ensure that solvents are of high purity and, if necessary, degassed to remove dissolved oxygen.[5][18]

Section 4: Advanced Strategies

For particularly challenging substrates, more advanced techniques may be necessary.

Microwave-Assisted Suzuki Coupling:

Microwave irradiation can significantly reduce reaction times and, in some cases, improve yields, even with lower catalyst loadings.[12] This is due to the rapid and efficient heating of the reaction mixture.

"Ligand-Free" Conditions:

In some specific cases, particularly with heterogeneous palladium catalysts like Pd/C, Suzuki coupling of electron-deficient aryl chlorides can proceed without the addition of external ligands.[9][21] However, these conditions often require careful optimization of the solvent system to prevent side reactions like homocoupling.[9]

References

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2025).
  • Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzo
  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions. (n.d.). World Wide Journal of Multidisciplinary Research and Development.
  • Optimizing Suzuki Coupling Reactions. (n.d.). CovaSyn.
  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (n.d.). PMC.
  • Comparative Analysis of Catalytic Systems for Suzuki Coupling with Electron-Deficient Boronic Acids. (n.d.). Benchchem.
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • 2.6: Suzuki-Miyaura Coupling. (2019). Chemistry LibreTexts.
  • Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium. (n.d.). Organic Letters.
  • The Suzuki Reaction. (n.d.). Chem 115 Myers.
  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014). Semantic Scholar.
  • Highly Efficient Method for Suzuki Reactions in Aqueous Media. (n.d.). PMC.
  • Troubleshooting guide for low yields in Suzuki coupling of Methyl 4-bromo-6-methylnicotin
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • How to approach choosing reaction conditions for Suzuki? (2024). Reddit.
  • Activation of Aryl Chlorides in the Suzuki-Miyaura Reaction by “Ligand-Free” Pd Species through a Homogeneous Catalytic Mechanism. (n.d.).
  • Why am I getting low yield for my Suzuki coupling reaction? (2016). Reddit.
  • Troubleshooting low yield in Suzuki coupling of chloropyrimidines. (n.d.). Benchchem.
  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. (n.d.). ArODES HES-SO.
  • Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)

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Validation & Comparative

1H NMR characterization of 2-(4-Chloro-2-methylphenyl)-6-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Characterization of 2-(4-Chloro-2-methylphenyl)-6-fluorobenzoic Acid

Executive Summary

2-(4-Chloro-2-methylphenyl)-6-fluorobenzoic acid represents a class of polysubstituted biaryls frequently encountered as intermediates in the synthesis of SDHI fungicides and kinase inhibitors. Its structural core features a tri-ortho-substituted biaryl axis (COOH, F, and Me groups), creating significant steric hindrance.

This guide compares two primary characterization workflows: Standard Rapid Profiling (CDCl₃) versus Advanced Structural Validation (DMSO-d₆ + VT-NMR) . For researchers, the choice of method determines whether you observe a clean, averaged spectrum or a complex, rotameric mixture often mistaken for impurity.

Part 1: Structural Analysis & Spectral Expectations

Before analyzing the data, we must establish the magnetic environment. The molecule consists of two orthogonal rings due to the steric clash between the C6-Fluorine/C1-Carboxyl group on Ring A and the C2'-Methyl group on Ring B.

Key Spectral Features:

  • Atropisomerism: The rotation around the biaryl bond is restricted.[1][2] At room temperature, this may result in signal broadening or distinct signal sets for rotamers.

  • Fluorine Coupling (

    
    ):  The fluorine atom at position 6 will split adjacent protons on Ring A (H5 and H4) with characteristic coupling constants (
    
    
    
    ,
    
    
    ).
  • Shielding Effects: The C2'-Methyl group sits in the shielding cone of the benzoic acid ring, potentially shifting its signal upfield relative to a standard aryl-methyl (~2.1 ppm vs 2.3 ppm).

Predicted Chemical Shift Data (Reference Table)
PositionProton TypeMultiplicityPredicted Shift (

, ppm)
Coupling Constants (

, Hz)
Ring A
COOHCarboxylic Acidbr s11.0 - 13.5Exchangeable (Solvent dependent)
H-4Aromatictd7.45 - 7.55

H-5Aromaticdd7.15 - 7.25

H-3Aromaticd7.95 - 8.05

Ring B
H-3'Aromaticd7.30

(meta)
H-5'Aromaticdd7.25

H-6'Aromaticd7.05 - 7.15

Subst.
Me-2'Methyls2.15 - 2.25Singlet (may broaden)
Part 2: Comparative Workflow Analysis
Method A: Standard Rapid Profiling (CDCl₃)

Best for: Routine purity checks of dried intermediates.

Protocol:

  • Dissolve 10 mg of sample in 0.6 mL CDCl₃ .

  • Acquire standard 1H (16 scans) and 19F (8 scans).

Performance Analysis:

  • Pros: Sharp lines for non-exchangeable protons; easy solvent removal.

  • Cons: The carboxylic acid proton (COOH) is often extremely broad or invisible due to exchange and dimerization.

  • Risk Factor: In CDCl₃, the rotational barrier often leads to "decoalescence" at room temperature. The methyl peak may appear as a "squat" broad hump or two split peaks, leading inexperienced chemists to suspect contamination.

Method B: Advanced Structural Validation (DMSO-d₆ + VT)

Best for: Final compound validation, publication data, and resolving rotamers.

Protocol:

  • Dissolve 15 mg of sample in 0.6 mL DMSO-d₆ .

  • Variable Temperature (VT): If peaks are broad at 25°C, heat probe to 80°C (353 K) .

  • Acquire 1H (32 scans) with D1 relaxation delay set to 5s (to integrate COOH accurately).

Performance Analysis:

  • Pros: DMSO disrupts acid dimers, sharpening the COOH peak (visible ~13.2 ppm). High temperature overcomes the rotational barrier, coalescing rotamers into sharp, calculable singlets/multiplets.

  • Cons: Sample recovery is difficult; solvent signals (2.50 ppm) can overlap with the methyl group if not careful.

Part 3: Decision Logic & Visualization

The following diagram illustrates the critical decision-making process for characterizing this hindered biaryl.

NMR_Workflow Start Sample: 2-(4-Cl-2-Me-Ph)-6-F-Benzoic Acid Solvent Solvent Selection Start->Solvent CDCl3 Method A: CDCl3 (Routine) Solvent->CDCl3 Quick Check DMSO Method B: DMSO-d6 (Structural) Solvent->DMSO Full Characterization Check Check Methyl Region (2.1 - 2.3 ppm) CDCl3->Check DMSO->Check Result1 Sharp Singlet? Clean Spectrum Check->Result1 Fast Rotation Result2 Broad/Split Peaks? (Rotamers) Check->Result2 Restricted Rotation Action Run VT-NMR (Heat to 80°C) Result2->Action Final Coalescence: Confirm Structure Action->Final

Figure 1: Decision tree for optimizing NMR acquisition parameters based on observing rotational isomers (atropisomerism).

Part 4: Detailed Experimental Protocols
1. Sample Preparation (Critical Step)

Biaryl carboxylic acids are prone to aggregation.

  • Step 1: Weigh 10-15 mg of solid into a clean vial (not directly into the tube).

  • Step 2: Add 0.6 mL of solvent (DMSO-d₆ recommended for full characterization).

  • Step 3: Sonicate for 60 seconds. Note: Visual solubility does not guarantee monomeric dispersion.

  • Step 4: Filter through a glass wool plug into the NMR tube if any turbidity remains.

2. 19F NMR Acquisition (Purity Check)

Before spending time on complex 1H analysis, run a quick 19F scan.

  • Expectation: A single sharp peak around -110 to -115 ppm .

  • Troubleshooting: If you see two peaks with similar intensity in 19F, you have stable atropisomers. If you see small impurity peaks, they are likely defluorinated side-products or regioisomers from the Suzuki coupling step.

3. COOH Proton Integration

To prove the molecule is the free acid and not a salt or ester:

  • Use DMSO-d₆ .[3][4]

  • Set Spectral Width (SW) to 20 ppm (standard is often 12-14 ppm, which cuts off the acid peak).

  • Set Offset (O1) to 6-7 ppm.

  • Look for a broad singlet between 12.5 - 13.5 ppm . Integration should be exactly 1.0 relative to the aromatic protons.

References
  • Biaryl Atropisomerism: Oki, M. (1983). Recent Advances in Atropisomerism. Topics in Stereochemistry, 14, 1-81.

  • Solvent Effects on Benzoic Acids: Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[5] (See Chapter 3 on Solvent Effects).

  • 19F NMR of Fluoro-Benzoates: Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[6]

  • General Spectral Data (Analogous Compounds): Spectral Database for Organic Compounds (SDBS). SDBS No. 2891 (2-Chlorobenzoic acid) & SDBS No. 3456 (2-Fluorobenzoic acid).

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Mastering the Matrix: A Comparative Guide to the X-ray Crystallography of Twisted Biaryl Benzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Twisted biaryl benzoic acids represent a class of molecules with significant conformational flexibility, a characteristic that makes them both valuable scaffolds in medicinal chemistry and a considerable challenge for structural elucidation by X-ray crystallography. Their inherent atropisomerism—a type of axial chirality arising from hindered rotation around the biaryl single bond—can lead to a variety of conformational states in solution.[1][2][3] Capturing a single, well-ordered conformation in a crystal lattice is often the primary barrier to obtaining a high-resolution crystal structure.[4] This guide provides a comparative analysis of crystallographic strategies, offering field-proven insights to navigate the complexities of these molecules.

The Core Challenge: Conformational Flexibility and Crystallization

The difficulty in crystallizing conformationally flexible molecules like twisted biaryl benzoic acids stems from several factors.[5][6][7] In solution, these molecules exist as a population of different conformers. For crystallization to occur, the molecule must adopt a specific, often higher-energy, conformation to pack into a well-ordered crystal lattice.[5][6][7] This process is entropically unfavorable, as it requires selecting the "correct" conformer from a mixture of many.[4][6] This can lead to a reduced tendency to crystallize, the formation of poorly ordered crystals, or the emergence of conformational polymorphism, where different crystal forms contain different molecular conformations.[5][6]

Comparative Analysis of Crystallization Strategies

A successful crystallization strategy for twisted biaryl benzoic acids often requires moving beyond standard screening and employing techniques that can favor a single conformational state.

Solvent-Mediated Approaches: Beyond Simple Solubility

While the primary role of the solvent is to dissolve the molecule, its interaction with the solute can significantly influence which conformer is favored.

  • Slow Evaporation: This is a straightforward method but offers limited control over the crystallization process. For flexible molecules, it can sometimes lead to oils or amorphous solids if the conformational landscape is complex.

  • Vapor Diffusion (Hanging and Sitting Drop): This is a highly effective technique as it allows for a slow and controlled approach to supersaturation. By carefully selecting the precipitant, it's possible to gently guide the system towards a crystalline state. The gradual change in solvent composition can favor the stabilization of a single conformer.

  • Liquid-Assisted Grinding (LAG): This mechanochemical method involves grinding the solid sample with a small amount of solvent.[8][9] The mechanical energy can overcome kinetic barriers, while the solvent facilitates molecular rearrangement and the formation of crystalline domains. LAG can be a rapid screening tool to identify promising solvent systems.[9]

Insight: The choice of solvent should not be based solely on solubility. Solvents that can form specific interactions, such as hydrogen bonds with the carboxylic acid group, may help to pre-organize the molecules in solution, favoring a particular conformation and promoting crystallization.

Co-crystallization: A Strategy to Lock Conformation

Co-crystallization involves introducing a second molecule (a "coformer") that forms a new crystalline solid with the target molecule through non-covalent interactions.[10][11] For twisted biaryl benzoic acids, this is a powerful technique to "lock" a specific conformation.

  • Mechanism: The carboxylic acid moiety is an excellent hydrogen bond donor and acceptor, making it an ideal handle for co-crystallization.[10][12] Coformers containing complementary functional groups, such as pyridines, amides, or other carboxylic acids, can form robust hydrogen-bonded synthons that stabilize a single atropisomeric conformation.[10][13]

  • Choosing a Coformer: The selection of a coformer is crucial. A systematic approach involves considering molecules that can form predictable hydrogen bonding patterns with the carboxylic acid group. For instance, coformers with multiple hydrogen bond acceptors can bridge benzoic acid molecules, creating a stable, extended network.

Strategy Principle Advantages Disadvantages
Solvent Screening Exploits differential solubility and solute-solvent interactions.Simple to implement, wide range of conditions can be tested.Can be time-consuming, may not overcome high conformational flexibility.
Co-crystallization Introduces a coformer to form a stable, multi-component crystal lattice.Can "lock" a single conformation, increases the likelihood of obtaining crystals.[10][13]Requires screening of coformers, the resulting structure is of a co-crystal.
Liquid-Assisted Grinding Uses mechanical energy and a small amount of solvent to induce crystallization.[8]Rapid screening method, requires minimal sample.[9]May not produce single crystals suitable for diffraction.

Experimental Workflow and Protocols

A systematic approach is key to successfully crystallizing twisted biaryl benzoic acids. The following workflow integrates the strategies discussed above.

G cluster_0 Initial Screening cluster_1 Advanced Strategies cluster_2 Analysis Initial Solvent Screening Initial Solvent Screening Vapor Diffusion Vapor Diffusion Initial Solvent Screening->Vapor Diffusion Promising Solvents Liquid-Assisted Grinding Liquid-Assisted Grinding Co-crystal Screening Co-crystal Screening Liquid-Assisted Grinding->Co-crystal Screening Identify Potential Coformers Crystal Harvest & Mount Crystal Harvest & Mount Vapor Diffusion->Crystal Harvest & Mount Co-crystal Screening->Crystal Harvest & Mount X-ray Diffraction X-ray Diffraction Crystal Harvest & Mount->X-ray Diffraction Structure Solution & Refinement Structure Solution & Refinement X-ray Diffraction->Structure Solution & Refinement Sample Preparation Sample Preparation Sample Preparation->Initial Solvent Screening Sample Preparation->Liquid-Assisted Grinding

Caption: Recommended workflow for the crystallization of twisted biaryl benzoic acids.

Protocol: Vapor Diffusion Crystallization
  • Prepare the Reservoir Solution: In a well of a 24-well crystallization plate, add 500 µL of the precipitant solution.

  • Prepare the Drop: On a siliconized glass coverslip, mix 2 µL of a concentrated solution of the twisted biaryl benzoic acid (e.g., 10-20 mg/mL in a suitable solvent like acetone or methanol) with 2 µL of the reservoir solution.

  • Seal the Well: Invert the coverslip and place it over the well, sealing it with vacuum grease.

  • Incubate: Store the plate in a vibration-free environment at a constant temperature (e.g., 4°C or 20°C).

  • Monitor: Check for crystal growth periodically over several days to weeks.

Protocol: Co-crystal Screening by Liquid-Assisted Grinding
  • Combine Solids: In a small agate mortar, combine the twisted biaryl benzoic acid and the chosen coformer in a 1:1 molar ratio (typically 5-10 mg total).

  • Add Solvent: Add a few drops (10-20 µL) of a solvent in which both components have limited solubility (e.g., acetonitrile, ethyl acetate).

  • Grind: Gently grind the mixture with a pestle for 5-10 minutes. The mixture should form a paste.

  • Dry and Analyze: Allow the solvent to evaporate. Analyze the resulting solid by powder X-ray diffraction (PXRD) to identify new crystalline phases indicative of co-crystal formation.

Data Collection and Refinement: Navigating Disorder

Even when single crystals are obtained, the inherent flexibility of twisted biaryl benzoic acids can lead to crystallographic disorder, where a molecule or a portion of it occupies multiple positions in the crystal lattice.[14]

  • Static vs. Dynamic Disorder: Static disorder involves a random distribution of different conformers throughout the crystal, while dynamic disorder arises from thermal motion. For twisted biaryls, static disorder is common.

  • Modeling Disorder: During structure refinement, it is crucial to identify and model any disorder. Software packages like SHELXL allow for the refinement of disordered components by splitting the atomic positions and assigning partial occupancies.[15]

  • Restraints and Constraints: The use of restraints (e.g., DFIX, DANG) and constraints (e.g., EXYZ, EADP) is often necessary to maintain reasonable molecular geometries for the disordered fragments.[14]

Conclusion

The successful X-ray crystallographic analysis of twisted biaryl benzoic acids requires a multi-faceted approach that addresses their inherent conformational flexibility. While traditional crystallization methods can be a starting point, advanced strategies like co-crystallization are often necessary to "lock" a single conformation and promote the growth of high-quality single crystals. Careful consideration of solvent effects and a systematic screening workflow, coupled with meticulous data collection and refinement to account for potential disorder, are essential for elucidating the three-dimensional structures of these challenging yet important molecules.

References

  • Yu, L., Reutzel-Edens, S. M., & Mitchell, C. A. (2000). Crystallization and Polymorphism of Conformationally Flexible Molecules: Problems, Patterns, and Strategies. Organic Process Research & Development, 4(5), 332-342. [Link]

  • American Chemical Society. (n.d.). Crystallization and Polymorphism of Conformationally Flexible Molecules: Problems, Patterns, and Strategies. ACS Publications. [Link]

  • ResearchGate. (n.d.). Crystallization and Polymorphism of Conformationally Flexible Molecules: Problems, Patterns, and Strategies. ResearchGate. [Link]

  • Aakeröy, C. B., & Salmon, D. J. (2018). Creating Cocrystals: A Review of Pharmaceutical Cocrystal Preparation Routes and Applications. Crystal Growth & Design, 18(9), 5336-5353. [Link]

  • Mali, S. M., & Desiraju, G. R. (2015). Two-dimensional co-crystallization of two carboxylic acid derivatives having dissimilar symmetries at the liquid/solid interface. Chemical Communications, 51(53), 10732-10735. [Link]

  • Groom, C. R., & Allen, F. H. (2014). The Crystallisation of Conformationally Flexible Molecules. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 70(3), 389-401. [Link]

  • Sultana, N., & Arafat, M. (2023). Pharmaceutical co-crystals: A green way to enhance drug stability and solubility for improved therapeutic efficacy. Journal of Pharmaceutical Sciences, 112(1), 1-13. [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Wikipedia. [Link]

  • Cherukuvada, S., & Row, T. N. G. (2014). Do carboximide–carboxylic acid combinations form co-crystals? The role of hydroxyl substitution on the formation of co-crystals and eutectics. IUCrJ, 1(Pt 4), 234-245. [Link]

  • Sravani, G., & et al. (2022). Co-Crystallization: A technique to develop a better pharmaceutical formulation. GSC Biological and Pharmaceutical Sciences, 19(02), 220–229. [Link]

  • Grabowsky, S., & et al. (2021). On modelling disordered crystal structures through restraints from molecule-in-cluster computations, and distinguishing static and dynamic disorder. IUCrJ, 8(Pt 2), 217-231. [Link]

  • Stagno, J. R., & et al. (2022). Developing methods to study conformational changes in RNA crystals using a photocaged ligand. Frontiers in Molecular Biosciences, 9, 969698. [Link]

  • Rohlíček, J. (2015). DISORDERS: PROBLEMS OR NEW INFORMATION IN CHEMICAL CRYSTALLOGRAPHY?. Chemicke Listy, 109(6), 427-432. [Link]

  • van den Bedem, H., & Fraser, J. S. (2015). Improving sampling of crystallographic disorder in ensemble refinement. eLife, 4, e05402. [Link]

  • Edwards, D. J., Pritchard, R. G., & Wallace, T. W. (2005). Fine-tuning of biaryl dihedral angles: structural characterization of five homologous three-atom bridged biphenyls by X-ray crystallography. Acta Crystallographica Section B: Structural Science, 61(Pt 3), 335-345. [Link]

  • LaPlante, S. R., & et al. (2011). Atropisomerism in the Pharmaceutically Relevant Realm. Journal of Medicinal Chemistry, 54(21), 7005-7022. [Link]

  • J. Clayden. (2021). The stability of atropisomers. Stereochemistry. [Link]

  • Wikipedia. (n.d.). Atropisomer. Wikipedia. [Link]

  • Wang, S., & et al. (2022). Transition Metal-Catalyzed Biaryl Atropisomer Synthesis via a Torsional Strain Promoted Ring-Opening Reaction. Accounts of Chemical Research, 55(13), 1774-1786. [Link]

  • ResearchGate. (n.d.). The crystal structure of Benzoic Acid: A redetermination with X-rays at room temperature; a summary of neutron-diffraction work at temperatures down to 5 K. ResearchGate. [Link]

  • Miller, S. J., & et al. (2011). Dynamic Kinetic Resolution of Biaryl Atropisomers via Peptide-Catalyzed Asymmetric Bromination. Journal of the American Chemical Society, 133(41), 16410-16413. [Link]

  • Technobis Crystallization Systems. (2022, April 10). Common Challenges in Crystallization Processes. YouTube. [Link]

  • Bringmann, G., & et al. (2004). Atropisomerization Barriers of Configurationally Unstable Biaryl Compounds, Useful Substrates for Atroposelective Conversions to Axially Chiral Biaryls. European Journal of Organic Chemistry, 2004(14), 2927-2938. [Link]

  • Alcaro, S., & et al. (2018). Rapid assessment of conformational preferences in biaryl and aryl carbonyl fragments. Journal of Computer-Aided Molecular Design, 32(3), 459-472. [Link]

  • Monti, E., & et al. (2019). Investigation on the Crystal Structures of Molecules Related to 2-(Benzylsulfinyl)Benzoic Acid, As a Support to the. ChemistrySelect, 4(1), 1-8. [Link]

  • Zhang, Z., & et al. (2022). Structure determination of difficult-to-crystallize organic molecules by co-crystallization of a phosphorylated macrocycle. Chemical Science, 13(16), 4627-4633. [Link]

  • Schiavo, L., & et al. (2022). Electrochemical Organic Synthesis of Electron-Rich Biaryl Scaffolds: An Update. Molecules, 27(19), 6537. [Link]

  • Beilstein-Institut. (n.d.). BJOC - Search Results. Beilstein Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Molecular packing in the crystal structure of benzoic acid (top) and... ResearchGate. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to Handling 2-(4-Chloro-2-methylphenyl)-6-fluorobenzoic Acid: Essential Safety and Operational Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive guide designed for the precise and safe handling of 2-(4-Chloro-2-methylphenyl)-6-fluorobenzoic acid. As a novel or specialized research compound, specific safety data may not be readily available. Therefore, this document synthesizes established protocols for structurally related substituted benzoic acids to provide a robust framework for operational safety. Our goal is to empower you, our fellow researchers, with the knowledge to manage this chemical with the highest degree of safety and scientific integrity.

The causality behind each recommendation is explained, ensuring that these protocols are not just a list of rules, but a self-validating system for laboratory safety.

Inferred Hazard Assessment

Before handling any compound, a thorough understanding of its potential hazards is paramount. Based on data from analogous structures such as chloro-, fluoro-, and methyl-substituted benzoic acids, we can infer the primary risks associated with 2-(4-Chloro-2-methylphenyl)-6-fluorobenzoic acid.[1][2][3][4][5][6] This assessment directly informs the selection of appropriate personal protective equipment (PPE).

Hazard ClassificationGHS Category (Inferred)Potential Effects & RationaleSupporting Sources
Serious Eye Damage / Irritation Category 2A / 1The compound, as a powder or in solution, can cause serious eye irritation or damage upon contact.[1][2][3][5][6][7]Fisher Scientific, BenchChem, Labbox
Skin Irritation Category 2Direct contact with the solid or solutions may lead to skin irritation, redness, and inflammation.[1][2][3][5][6][7][8]Fisher Scientific, BenchChem, Labbox
Specific Target Organ Toxicity (Single Exposure) Category 3Inhalation of dust may cause respiratory tract irritation.[3][4][5][6]Thermo Fisher Scientific, PubChem
Acute Toxicity (Oral) Category 4The compound may be harmful if swallowed.[2][5]BenchChem, Sigma-Aldrich, Ossila

Core Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential. This begins with engineering controls and is supplemented by personal gear. The principle is to create multiple barriers between the researcher and the chemical.

Primary Engineering Control: The Chemical Fume Hood

All handling of 2-(4-Chloro-2-methylphenyl)-6-fluorobenzoic acid in its solid, powdered form or when preparing solutions should be conducted within a certified chemical fume hood.[9][10] This is your most critical line of defense, as it minimizes respiratory exposure to airborne particulates and vapors.

Dermal Protection: Skin and Hands
  • Protective Clothing : A clean, long-sleeved laboratory coat is mandatory to protect against accidental skin contact.[2][9] Ensure it is fully buttoned.

  • Gloves : Chemical-resistant gloves are required.[9][11]

    • Type : Nitrile gloves are a suitable choice for incidental contact. Always inspect gloves for tears or holes before use.

    • Practice : For procedures involving significant quantities or prolonged handling, consider double-gloving. Wash hands thoroughly with soap and water after removing gloves.[9]

Ocular and Facial Protection: Eyes and Face
  • Chemical Safety Goggles : At a minimum, ANSI Z87.1-rated (or equivalent) chemical safety goggles must be worn to protect against dust and potential splashes.[10][11]

  • Face Shield : When handling larger quantities (>10g) of the solid or during procedures with a heightened risk of splashing (e.g., heating solutions), a full-face shield should be worn in addition to safety goggles for maximum protection.[9]

Respiratory Protection

When engineering controls like a fume hood are not feasible or during emergency situations such as a large spill, respiratory protection is necessary. A NIOSH/MSHA-approved respirator, such as an N95 dust mask, is required to prevent inhalation of the powder.[2][11]

Operational Plan: A Step-by-Step Handling Workflow

Adhering to a systematic workflow minimizes the risk of exposure and cross-contamination.

G cluster_prep Preparation Phase cluster_handling Active Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase Receiving 1. Receiving & Inspection Verify label and container integrity. Storage 2. Segregated Storage Store in a cool, dry, well-ventilated area away from incompatibles. Receiving->Storage Upon receipt PPE_Check 3. Pre-Handling PPE Check Don lab coat, goggles, and gloves before entering the handling area. Storage->PPE_Check Before use Weighing 4. Weighing Carefully weigh the solid compound on anti-static paper or in a container. PPE_Check->Weighing Enter hood Use 5. Experimental Use Add to solvent or reaction mixture with care to avoid dust generation. Weighing->Use Decontamination 6. Decontamination Clean all equipment and surfaces thoroughly. Use->Decontamination Experiment complete Waste 7. Waste Segregation Dispose of contaminated items and excess chemical into designated, labeled waste containers. Decontamination->Waste

Caption: Standard workflow for handling solid chemical compounds.

Workflow Steps Explained
  • Receiving and Storage : Upon receipt, inspect the container for damage. Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and bases.[1][9]

  • Preparation and Weighing : Before handling, ensure the fume hood is operational. Don all required PPE. Weigh the chemical on weighing paper or directly into a container to minimize transfer and potential for dust.

  • Dissolution and Use : When adding the solid to a solvent, do so slowly to prevent splashing and minimize dust generation.

  • Post-Handling Decontamination : After use, decontaminate all surfaces and equipment. Remove contaminated clothing and wash hands thoroughly.[10] Do not eat, drink, or smoke in the work area.[1]

Contingency and Disposal Plan

Emergency Exposure Response

Immediate and appropriate first aid is critical in the event of an exposure.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3][8]

  • Skin Contact : Remove contaminated clothing and wash the affected skin area gently with plenty of soap and water. If skin irritation occurs, seek medical advice.[1][3][8]

  • Inhalation : Move the affected person to fresh air and keep them comfortable for breathing. If feeling unwell, call a poison center or doctor.[3][8]

  • Ingestion : Rinse the mouth with water. Do not induce vomiting. Call a poison center or doctor if you feel unwell.[1][5]

Spill Management

For a small spill of the solid material:

  • Evacuate unnecessary personnel and ensure the area is well-ventilated.

  • Wearing your full PPE (including respiratory protection), gently cover the spill with an absorbent material like vermiculite or sand.

  • Carefully sweep or shovel the material into a labeled, sealed container for hazardous waste disposal. Avoid creating dust.

  • Clean the spill area with soap and water.

Waste Disposal

Proper disposal is crucial to protect personnel and the environment.

  • Chemical Waste : All unused or waste 2-(4-Chloro-2-methylphenyl)-6-fluorobenzoic acid must be disposed of as hazardous chemical waste. Place it in a clearly labeled, sealed container.

  • Contaminated Materials : All disposable items that have come into contact with the chemical, such as gloves, weighing papers, and paper towels, must also be disposed of in the designated solid hazardous waste stream.

  • Regulatory Compliance : Always dispose of waste in accordance with all applicable federal, state, and local regulations.[10][12] Do not pour waste down the drain or dispose of it in the regular trash.[10][13]

By integrating these safety protocols into your daily laboratory operations, you build a foundation of trust in your procedures and ensure the well-being of yourself and your colleagues.

References

  • Vertex AI Search. (2026, January 26). Benzoic Acid Uses and Safe Handling: A Comprehensive Guide.
  • Labbox. Benzoic acid AGR - Safety Data Sheet.
  • Benchchem. Personal protective equipment for handling Benzoic acid, 2,3,5-triiodo-, sodium salt.
  • A-Z Chemicals. (2023, November 15). SDS of Benzoic Acid: Important Data and Information Collected.
  • American International Chemical, Inc. Benzoic Acid Safety Data Sheet.
  • Fisher Scientific. 2-Chloro-4-fluorobenzoic acid - Safety Data Sheet.
  • Fisher Scientific. 4-Fluorobenzoic acid - Safety Data Sheet.
  • Thermo Fisher Scientific. (2025, September 12). 2-Chloro-6-fluorobenzoic acid - Safety Data Sheet.
  • Sigma-Aldrich. (2025, November 6). 4-Chlorobenzoic acid - Safety Data Sheet.
  • Ossila. 2-Fluoro-6-methylbenzoic acid | CAS Number 90259-27-1.
  • PubChem. Methyl 4-chloro-2-fluorobenzoate.
  • Ossila. 2-fluoro-6-methylbenzoic acid - Safety Data Sheet.
  • Sigma-Aldrich. 4-Chloro-2-fluorobenzoic acid 98 446-30-0.
  • Arkansas Division of Environmental Quality. (2021, February 11). Summary of Toxicology Studies on 6:2 FTS and Detailed Technical Support Documents.
  • CAS Common Chemistry. 4-Chloro-2-fluorobenzoic acid.
  • PubChem. 4-Chloro-2-fluorobenzoic acid.
  • U.S. Food and Drug Administration. How to Dispose of Unused Medicines.
  • PubMed. (2016). Comparative hepatotoxicity of 6:2 fluorotelomer carboxylic acid and 6:2 fluorotelomer sulfonic acid, two fluorinated alternatives to long-chain perfluoroalkyl acids, on adult male mice.
  • StopWaste. Instructions for Safe Medicine Disposal in Alameda County.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.